2-Hydroxymelatonin-d4
Description
Properties
Molecular Formula |
C₁₃H₁₂D₄N₂O₃ |
|---|---|
Molecular Weight |
252.3 |
Synonyms |
N-[2-(2-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl]acetamide-d4 |
Origin of Product |
United States |
Foundational & Exploratory
biological role of 2-hydroxymelatonin in plant metabolism
An In-Depth Technical Guide to the Biological Role of 2-Hydroxymelatonin in Plant Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
While melatonin has been extensively studied in plants for its role as a potent antioxidant and growth regulator, recent discoveries have shifted focus towards its primary metabolite, 2-hydroxymelatonin (2-OHM). In stark contrast to its precursor, 2-OHM functions as a pro-oxidant, initiating distinct signaling cascades that regulate critical developmental processes. This technical guide provides a comprehensive overview of the biosynthesis, metabolism, and multifaceted biological roles of 2-OHM in plant systems. We delve into the molecular mechanisms underpinning its function in leaf senescence, seed germination, and abiotic stress responses, highlighting its interaction with key phytohormone signaling pathways. This document serves as a resource for researchers, providing not only foundational knowledge but also detailed experimental protocols and workflows for the functional characterization of 2-OHM and its associated enzymes.
Introduction: The Paradigm Shift from Melatonin to 2-Hydroxymelatonin
Melatonin's discovery in plants revealed a multifunctional molecule involved in a wide array of physiological processes, from promoting growth to conferring tolerance against biotic and abiotic stresses.[1][2] The primary mechanism often attributed to these benefits is its exceptional capacity as a direct free-radical scavenger and an indirect antioxidant.[3] However, a fundamental difference exists between melatonin metabolism in animals and plants. In animals, melatonin is largely considered a terminal product, whereas in plants, it serves as a substrate for rapid and extensive enzymatic conversion.[1]
The cloning and characterization of melatonin 2-hydroxylase (M2H) , a 2-oxoglutarate-dependent dioxygenase (2-ODD), was a watershed moment in the field.[4][5] Kinetic analyses revealed that M2H possesses a much higher catalytic efficiency than the enzymes responsible for melatonin biosynthesis.[4][6] This enzymatic efficiency explains a crucial observation: the concentration of 2-OHM in numerous plant species is dramatically higher than that of melatonin itself, with reported ratios averaging around 368:1.[4][6] This striking predominance strongly suggests that 2-OHM is not merely an inactive catabolite but a bioactive molecule with its own distinct and significant physiological functions.[6][7] This guide explores the unique and often paradoxical roles of this abundant, yet once-overlooked, metabolite.
Biosynthesis and Predominance of 2-Hydroxymelatonin
The synthesis of 2-OHM is a direct enzymatic hydroxylation of melatonin. Unlike the non-enzymatic oxidation that can occur in animals, this is a specific, catalyzed reaction in plants.[8]
-
Enzyme: Melatonin 2-hydroxylase (M2H)
-
Enzyme Class: 2-oxoglutarate-dependent dioxygenase (2-ODD)[5]
-
Reaction: Catalyzes the addition of a hydroxyl group to the C2 position of the melatonin indole ring.
-
Subcellular Localization: Evidence suggests that while melatonin can be synthesized in multiple compartments, its conversion to 2-OHM by M2H occurs within the chloroplasts .[9]
The high catalytic rate of M2H ensures that exogenously applied melatonin is rapidly converted into 2-OHM, a critical consideration for experimental design and data interpretation.[10] This metabolic flux underscores the central role of 2-OHM in the plant's melatonin-related signaling network.
Table 1: Comparative Levels of Melatonin and 2-Hydroxymelatonin in Various Plant Species
| Plant Species | Melatonin (ng/g FW) | 2-Hydroxymelatonin (ng/g FW) | Ratio (2-OHM : Melatonin) | Source |
| Radish (Raphanus sativus) | 3.5 | >10 (approx.) | ~3:1 (minimum) | [4][6] |
| Feverfew (Tanacetum parthenium) | 3.3 | >10 (approx.) | ~3:1 (minimum) | [4][6] |
| Rice (Oryza sativa) | <1 | Varies, significantly higher | >100:1 in some cases | [4][11] |
| Various (24 species avg.) | <1 | 6.2 (average) | ~368:1 (average) | [4][6] |
Data synthesized from multiple sources indicating the general trend of 2-OHM predominance.
Caption: Biosynthesis of 2-Hydroxymelatonin (2-OHM) in Plants.
The Pro-Oxidant Role: A Functional Divergence from Melatonin
The most defining characteristic of 2-OHM is its function as a pro-oxidant, directly contrasting with melatonin's role as an antioxidant.[3][10] While melatonin scavenges reactive oxygen species (ROS), 2-OHM actively induces their production.
This ROS generation is not a random cytotoxic event but a controlled signaling process mediated by Respiratory Burst Oxidase Homolog (RBOH) enzymes, which are NADPH oxidases located at the plasma membrane.[10][12] Treatment of plants with 2-OHM leads to a measurable increase in superoxide (O₂⁻) levels, whereas treatment with melatonin under the same conditions does not.[10] This fundamental discovery resolved conflicting reports in the literature where exogenous melatonin application sometimes led to pro-oxidant effects, an outcome now understood to be caused by its rapid conversion to 2-OHM.[1][10]
Key Signaling and Physiological Functions of 2-Hydroxymelatonin
The RBOH-dependent burst of ROS initiated by 2-OHM serves as a secondary messenger, activating downstream signaling cascades that regulate distinct physiological outcomes.
Induction of Leaf Senescence
2-OHM acts as a senescence-inducing factor.[10][12] This process is tightly linked with its pro-oxidant activity and requires the integration of phytohormone signaling.
-
Mechanism: 2-OHM treatment induces ROS production, which in turn activates senescence-associated genes (SAGs).[10]
-
Hormonal Crosstalk: This induction is dependent on functional ethylene and abscisic acid (ABA) signaling pathways. Experiments using mutants like ein2 (ethylene insensitive) and abi3 (ABA insensitive) show that these plants are resistant to 2-OHM-induced senescence.[2][10]
-
Phenotype: Overexpression of the M2H enzyme in transgenic plants results in phenotypes consistent with premature senescence, including dwarfism, leaf chlorosis, increased ion leakage, and necrosis.[10][12]
Caption: 2-OHM signaling pathway leading to leaf senescence.
Promotion of Seed Germination
In contrast to its role in senescence (an aging process), 2-OHM positively regulates the initiation of life through seed germination.
-
Mechanism: Similar to senescence, the mechanism involves a controlled burst of ROS. In the context of seeds, ROS helps to weaken the endosperm, overcome dormancy, and mobilize stored reserves.[3][13]
-
Hormonal Crosstalk: 2-OHM-induced ROS production leads to the upregulation of gibberellic acid (GA) biosynthesis and responsive genes (e.g., GA3ox2).[3] GA is a critical hormone for promoting germination.
-
Phenotype: Exogenous application of 2-OHM significantly stimulates germination, particularly in dormant seeds, to a much greater extent than melatonin.[3][13] Conversely, m2h knockout mutants exhibit delayed germination, a phenotype that can be fully rescued by the application of 2-OHM but not melatonin.[3]
Modulation of Abiotic Stress Responses
The role of 2-OHM in stress is more complex than that of melatonin. While melatonin provides broad-spectrum tolerance, 2-OHM appears to be particularly important for resistance to combined abiotic stresses .
-
Mechanism: In rice seedlings subjected to simultaneous cold and drought, pretreatment with 2-OHM conferred tolerance, whereas melatonin did not.[7][14] This tolerance was associated with the induction of specific stress-related transcription factors (Myb4, AP37) and genes encoding membrane transporters (e.g., proton, potassium, and water channels).[7][14]
-
Cadmium Toxicity: In cucumber, 2-OHM pretreatment ameliorated cadmium toxicity by enhancing the synthesis of non-enzymatic antioxidants like glutathione and proline and modulating the expression of H+-ATPase genes, which influences nutrient uptake.[10][15] This finding is seemingly paradoxical to its pro-oxidant nature and suggests that the 2-OHM-induced ROS signal may trigger a broader, beneficial antioxidant defense system under specific stress contexts.
Methodologies for the Study of 2-Hydroxymelatonin
Investigating the function of 2-OHM requires specific and robust methodologies. The following protocols provide a framework for key experimental approaches.
Protocol 1: Quantification of 2-OHM in Plant Tissues by LC-MS/MS
Causality: Accurate quantification is essential to establish baseline levels of 2-OHM and to measure its induction in response to stimuli or genetic modification. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the necessary sensitivity and specificity.
Methodology:
-
Sample Collection & Homogenization:
-
Harvest 100-200 mg of plant tissue (e.g., leaves, roots, seeds).
-
Immediately freeze in liquid nitrogen to halt metabolic activity.
-
Grind the tissue to a fine powder using a pre-chilled mortar and pestle or a tissue lyser.
-
-
Extraction:
-
Transfer the powdered tissue to a microcentrifuge tube.
-
Add 1 mL of extraction solvent (e.g., chloroform or 80% methanol). Chloroform was used effectively in the characterization of M2H-overexpressing tobacco.[10] The choice of solvent may require optimization depending on the plant matrix.[16]
-
Optional: Add an internal standard (e.g., deuterated melatonin, if 2-OHM standard is unavailable, for relative quantification) to account for extraction variability.
-
Vortex vigorously and incubate on a shaker at 4°C in the dark for at least 1 hour (or overnight).
-
-
Phase Separation & Cleanup:
-
Centrifuge at 13,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (the chloroform phase if used, or the methanol/water phase) to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen gas or using a vacuum concentrator.
-
-
Reconstitution & Analysis:
-
Re-dissolve the dried extract in 100-200 µL of a mobile phase-compatible solvent (e.g., 40% methanol).[10]
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
-
Inject 10-20 µL onto an LC-MS/MS system.
-
LC Conditions (Example): Use a C18 reverse-phase column (e.g., Waters Sunfire C18). Elute with an isocratic or gradient mobile phase, such as 15% methanol in 0.3% trifluoroacetic acid.[10]
-
MS/MS Conditions: Use electrospray ionization (ESI) in positive mode. Monitor for the specific parent-to-daughter ion transition for 2-OHM using Multiple Reaction Monitoring (MRM) for quantification. A pure 2-OHM standard is required to establish the transition and create a standard curve.
-
Protocol 2: Assaying 2-OHM-Induced ROS Production via NBT Staining
Causality: This histochemical stain provides a direct visual assessment of superoxide (O₂⁻) production in plant tissues, allowing for spatial localization of the 2-OHM-induced ROS burst. It is a key experiment to validate the pro-oxidant activity of 2-OHM.[10]
Methodology:
-
Plant Treatment:
-
Use detached leaves from 4-6 week-old plants (e.g., Arabidopsis thaliana).
-
Infiltrate the abaxial side of the leaves with a solution of 1 µM 2-OHM in a buffer (e.g., 5 mM MgCl₂, 2 mM MES, pH 5.6) using a needleless syringe.
-
Use the buffer alone as a mock/control treatment on separate leaves.
-
Incubate the leaves under dim light or darkness for 2-4 hours.[10]
-
-
NBT Staining:
-
Prepare a 0.1% (w/v) solution of nitro-blue tetrazolium (NBT) in 10 mM potassium phosphate buffer (pH 7.8).
-
Immerse the treated leaves in the NBT solution.
-
Vacuum infiltrate for 5-10 minutes to ensure the solution penetrates the tissue.
-
Incubate at room temperature in the dark for 1-2 hours. The formation of dark blue formazan precipitate indicates the presence of superoxide.
-
-
Destaining & Visualization:
-
To remove chlorophyll and visualize the blue precipitate, transfer the leaves to a tube containing 95% ethanol.
-
Incubate in a boiling water bath for 5-10 minutes until the leaves are completely destained (clear/white).
-
Store the destained leaves in 70% glycerol.
-
Photograph the leaves using a scanner or a camera mounted on a stereomicroscope. Compare the intensity and distribution of the blue stain between 2-OHM-treated and mock-treated leaves.
-
Caption: Experimental workflow for M2H gene function analysis.
Conclusion and Future Perspectives
2-hydroxymelatonin has emerged from the shadow of its well-known precursor to be recognized as a pivotal signaling molecule in its own right. Its role as a pro-oxidant that modulates ROS levels via RBOH enzymes places it at the center of a signaling hub that controls fundamental aspects of plant life, including germination and senescence. The elucidation of its function resolves long-standing questions about the paradoxical effects of melatonin application and underscores the importance of studying metabolic pathways in their entirety.
Future research should focus on several key areas:
-
Receptor Identification: Does 2-OHM act through a specific receptor, or is its entire function mediated through the chemical reactivity of the ROS it generates?
-
Biotic Stress: The role of 2-OHM in plant-pathogen interactions is largely unexplored and represents a promising avenue of research.
-
Developmental Timing: How is the balance between the antioxidant melatonin and the pro-oxidant 2-OHM regulated to ensure developmental processes occur at the correct time?
-
Agricultural Applications: Could direct application of 2-OHM be used to break seed dormancy in recalcitrant species or to manipulate senescence in crop plants for improved harvest or nutrient remobilization?
Understanding the intricate biology of 2-hydroxymelatonin will continue to provide valuable insights into the complex regulatory networks that govern plant growth, development, and adaptation.
References
-
Lee, H. Y., & Back, K. (2021). 2-Hydroxymelatonin, Rather Than Melatonin, Is Responsible for RBOH-Dependent Reactive Oxygen Species Production Leading to Premature Senescence in Plants. Antioxidants, 10(11), 1728. [Link][10][12]
-
Lee, H. Y., & Back, K. (2021). 2-Hydroxymelatonin, Rather Than Melatonin, Is Responsible for RBOH-Dependent Reactive Oxygen Species Production Leading to Premature Senescence in Plants. PMC, PMC8614918. [Link][1]
-
Byeon, Y., Lee, K., Park, S., & Back, K. (2015). Predominance of 2-hydroxymelatonin over melatonin in plants. Journal of Pineal Research, 59(4), 448-454. [Link][4]
-
Lee, H. J., & Back, K. (2016). 2-Hydroxymelatonin promotes the resistance of rice plant to multiple simultaneous abiotic stresses (combined cold and drought). Journal of Pineal Research, 61(3), 303-316. [Link][7][14]
-
Byeon, Y., Lee, K., Park, S., & Back, K. (2015). Predominance of 2-hydroxymelatonin over melatonin in plants. ResearchGate. [Link][6]
-
Hardeland, R., & Tan, D. X. (2016). Melatonin in Plants – Diversity of Levels and Multiplicity of Functions. Frontiers in Plant Science, 7, 198. [Link][5]
-
Back, K. (2022). 2-Hydroxymelatonin. Encyclopedia MDPI. [Link][2]
-
Lee, H. Y., & Back, K. (2021). 2-Hydroxymelatonin, Rather Than Melatonin, Is Responsible for RBOH-Dependent Reactive Oxygen Species Production Leading to Premature Senescence in Plants. PubMed, 34829600. [Link][12]
-
Zaffagnini, M., & De Col, V. (2021). Melatonin and Phytomelatonin: Chemistry, Biosynthesis, Metabolism, Distribution and Bioactivity in Plants and Animals—An Overview. International Journal of Molecular Sciences, 22(18), 9996. [Link][9]
-
Lee, H. J., & Back, K. (2016). 2-Hydroxymelatonin promotes the resistance of rice plant to multiple simultaneous abiotic stresses (combined cold and drought). PubMed, 27264781. [Link][14]
-
Back, K., & Lee, H. Y. (2020). Melatonin metabolism, signaling and possible roles in plants. The Plant Journal, 105(2), 327-342. [Link][17]
-
Lee, H. Y., & Back, K. (2023). PIF4‐dependent 2‐hydroxymelatonin and 3‐hydroxymelatonin biosynthesis is involved in skotomorphogenic seedling growth in Arabidopsis thaliana. The Plant Journal, 115(2), 485-499. [Link][18]
-
Byeon, Y., & Back, K. (2015). Molecular cloning of melatonin 2-hydroxylase responsible for 2-hydroxymelatonin production in rice (Oryza sativa). Journal of Pineal Research, 58(3), 343-351. [Link][11]
-
Back, K., & Lee, H. Y. (2021). Melatonin metabolism, signaling and possible roles in plants. PubMed, 32965042. [Link][19]
-
Lee, H. Y., & Back, K. (2022). 2-Hydroxymelatonin Promotes Seed Germination by Increasing Reactive Oxygen Species Production and Gibberellin Synthesis in Arabidopsis thaliana. Antioxidants, 11(4), 711. [Link][3]
-
Chen, L. Q., & Wang, L. (2025). Phytomelatonin: Biosynthesis, Signaling, and Functions. Annual Review of Plant Biology, 76. [Link][20]
-
Choi, G. H., & Back, K. (2019). Suppression of Melatonin 2-Hydroxylase Increases Melatonin Production Leading to the Enhanced Abiotic Stress Tolerance against Cadmium, Senescence, Salt, and Tunicamycin in Rice Plants. International Journal of Molecular Sciences, 20(20), 5092. [Link][8]
-
Arnao, M. B., & Hernández-Ruiz, J. (2018). Regulation of Plant Growth and Development by Melatonin. International Journal of Molecular Sciences, 19(12), 3883. [Link][21]
-
Tan, D. X., & Reiter, R. J. (2018). The Role of Phyto-Melatonin and Related Metabolites in Response to Stress. Molecules, 23(8), 1885. [Link][22]
-
Lee, H. Y., & Back, K. (2022). Melatonin and the Metabolism of Reactive Oxygen Species (ROS) in Higher Plants. ResearchGate. [Link][13]
-
Shah, A. A., Ahmed, S., & Ali, A. (2019). 2-Hydroxymelatonin induced nutritional orchestration in Cucumis sativus under cadmium toxicity: modulation of non-enzymatic antioxidants and gene expression. Environmental Science and Pollution Research, 26(32), 33139-33150. [Link][15]
-
Sun, C., & Li, H. (2022). Melatonin-Mediated Abiotic Stress Tolerance in Plants. Frontiers in Plant Science, 13, 897256. [Link][23]
-
Chen, L., & Wang, L. (2022). Function, Mechanism, and Application of Plant Melatonin: An Update with a Focus on the Cereal Crop, Barley (Hordeum vulgare L.). International Journal of Molecular Sciences, 23(7), 3532. [Link][24]
-
Arnao, M. B., & Hernández-Ruiz, J. (2021). Melatonin and reactive oxygen and nitrogen species: a model for the plant redox network. ResearchGate. [Link][25]
-
Gómez-García, F., & Martínez-López, A. (2013). Analytical tools for elucidating the biological role of melatonin in plants by LC-MS/MS. Electrophoresis, 34(12), 1749-1758. [Link][16]
-
Li, X., & Zhu, D. (2017). A Simple, Rapid Method for Determination of Melatonin in Plant Tissues by UPLC Coupled with High Resolution Orbitrap Mass Spectrometry. Frontiers in Plant Science, 8, 43. [Link][26]
-
News-Medical. (2019). Hormonal plants? Uncovering the melatonin biosynthesis pathway using a novel LC-MS technique. News-Medical.net. [Link][27]
Sources
- 1. 2-Hydroxymelatonin, Rather Than Melatonin, Is Responsible for RBOH-Dependent Reactive Oxygen Species Production Leading to Premature Senescence in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Hydroxymelatonin | Encyclopedia MDPI [encyclopedia.pub]
- 3. 2-Hydroxymelatonin Promotes Seed Germination by Increasing Reactive Oxygen Species Production and Gibberellin Synthesis in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Predominance of 2-hydroxymelatonin over melatonin in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Melatonin in Plants – Diversity of Levels and Multiplicity of Functions [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. ovid.com [ovid.com]
- 8. Suppression of Melatonin 2-Hydroxylase Increases Melatonin Production Leading to the Enhanced Abiotic Stress Tolerance against Cadmium, Senescence, Salt, and Tunicamycin in Rice Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 2-Hydroxymelatonin, Rather Than Melatonin, Is Responsible for RBOH-Dependent Reactive Oxygen Species Production Leading to Premature Senescence in Plants [mdpi.com]
- 11. ovid.com [ovid.com]
- 12. 2-Hydroxymelatonin, Rather Than Melatonin, Is Responsible for RBOH-Dependent Reactive Oxygen Species Production Leading to Premature Senescence in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 2-Hydroxymelatonin promotes the resistance of rice plant to multiple simultaneous abiotic stresses (combined cold and drought) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2-Hydroxymelatonin induced nutritional orchestration in Cucumis sativus under cadmium toxicity: modulation of non-enzymatic antioxidants and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analytical tools for elucidating the biological role of melatonin in plants by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Melatonin metabolism, signaling and possible roles in plants. (2021) | Kyoungwhan Back | 129 Citations [scispace.com]
- 18. PIF4‐dependent 2‐hydroxymelatonin and 3‐hydroxymelatonin biosynthesis is involved in skotomorphogenic seedling growth in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Melatonin metabolism, signaling and possible roles in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. annualreviews.org [annualreviews.org]
- 21. mdpi.com [mdpi.com]
- 22. mdpi.com [mdpi.com]
- 23. Frontiers | Melatonin-Mediated Abiotic Stress Tolerance in Plants [frontiersin.org]
- 24. Function, Mechanism, and Application of Plant Melatonin: An Update with a Focus on the Cereal Crop, Barley (Hordeum vulgare L.) [mdpi.com]
- 25. researchgate.net [researchgate.net]
- 26. Frontiers | A Simple, Rapid Method for Determination of Melatonin in Plant Tissues by UPLC Coupled with High Resolution Orbitrap Mass Spectrometry [frontiersin.org]
- 27. news-medical.net [news-medical.net]
2-Hydroxymelatonin-d4 CAS number and molecular weight
Topic: 2-Hydroxymelatonin-d4: Physicochemical Profile & Analytical Application Content Type: Technical Whitepaper Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Stable Isotope Internal Standard for Metabolomic Profiling
Executive Summary
2-Hydroxymelatonin-d4 is the deuterium-labeled isotopologue of 2-Hydroxymelatonin (2-OHM), a critical metabolite of the neurohormone melatonin.[1] While 6-hydroxymelatonin is the dominant catabolite in mammals, 2-Hydroxymelatonin has emerged as the primary metabolite in plant systems (phytomelatonin) and a specific marker for non-enzymatic oxidative stress in mammalian tissues.
This guide provides the definitive physicochemical data, metabolic context, and analytical protocols for utilizing 2-Hydroxymelatonin-d4 as an internal standard (IS) in LC-MS/MS workflows.
Physicochemical Profile
The following data consolidates current catalog entries from major reference standard manufacturers (e.g., Toronto Research Chemicals). Note that a unique CAS number for the deuterated variant is not universally assigned; the parent CAS is provided for reference.
| Property | Specification |
| Compound Name | 2-Hydroxymelatonin-d4 |
| Synonyms | N-[2-(2-Hydroxy-5-methoxy-1H-indol-3-yl)ethyl-d4]acetamide |
| Parent CAS (Unlabeled) | 229018-17-1 |
| CAS (Deuterated) | Not Universally Assigned (Refer to Parent CAS) |
| Molecular Formula | |
| Molecular Weight | 252.30 g/mol |
| Exact Mass | 252.1411 Da |
| Solubility | DMSO, Methanol (Slightly soluble in water) |
| Stability | Light Sensitive (Store at -20°C, protect from UV) |
| Isotopic Purity | Typically ≥ 99% deuterated forms ( |
Expert Insight: The deuterium labeling (
) is typically located on the ethyl side chain () of the acetamide group. This placement is strategic, as it avoids the indole ring where hydroxylation occurs, ensuring the label remains stable during ionization and fragmentation in mass spectrometry.
Metabolic Context & Significance[4]
Understanding the biological origin of 2-Hydroxymelatonin is essential for interpreting analytical data. Unlike the 6-hydroxylation pathway dominant in hepatic clearance (CYP1A2 mediated), the 2-hydroxylation pathway represents a distinct biological signal.
Mammalian vs. Plant Metabolism
-
Mammals: 2-OHM is a minor metabolite (<1%) often generated by non-enzymatic oxidation via Reactive Oxygen Species (ROS) or specific cutaneous metabolism. It serves as a potential biomarker for oxidative stress rather than enzymatic clearance.
-
Plants: In contrast, 2-OHM is the dominant metabolite in many plant species, produced by Melatonin 2-hydroxylase (M2H).[2] Ratios of 2-OHM to Melatonin can exceed 300:1, making this analyte critical for plant physiology studies.
Metabolic Pathway Diagram
The following diagram illustrates the bifurcation of melatonin metabolism, highlighting the distinct pathways for 2-OHM and 6-OHM.
Figure 1: Divergent metabolic pathways of melatonin.[3] Note the specificity of 2-Hydroxymelatonin to plant enzymatic activity (M2H) and mammalian oxidative stress.
Analytical Protocol: LC-MS/MS Quantification
The quantification of 2-Hydroxymelatonin requires rigorous control of matrix effects, particularly in complex plant extracts or urine. The use of 2-Hydroxymelatonin-d4 as an Internal Standard (IS) corrects for ionization suppression and extraction variability.
Experimental Workflow
Principle: Isotope Dilution Mass Spectrometry (IDMS).
Reagents:
-
Analyte: 2-Hydroxymelatonin (Unlabeled).
-
Internal Standard: 2-Hydroxymelatonin-d4 (dissolved in MeOH to 1 µg/mL stock).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Step-by-Step Protocol:
-
Sample Preparation (Urine/Plant Extract):
-
Aliquot 100 µL of sample.[4]
-
Spike IS: Add 10 µL of 2-Hydroxymelatonin-d4 working solution (final conc. ~10 ng/mL).
-
Critical Step: Vortex for 30s to ensure equilibration of the IS with the matrix.
-
-
Extraction (Solid Phase Extraction - SPE):
-
Use C18 SPE cartridges (e.g., Strata-X or equivalent).
-
Condition: 1 mL MeOH, then 1 mL Water.
-
Load sample.[2] Wash with 1 mL 5% MeOH.
-
Elute with 1 mL 100% MeOH.
-
Evaporate to dryness under nitrogen and reconstitute in 100 µL Mobile Phase (10:90 B:A).
-
-
LC-MS/MS Parameters:
-
Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).
-
Ionization: ESI Positive Mode.
-
MRM Transitions:
-
Target (2-OHM):
249.1 190.1 (Loss of acetamide group). -
IS (2-OHM-d4):
253.1 194.1 (Shift of +4 Da retained in fragment).
-
-
Analytical Logic Diagram
Figure 2: LC-MS/MS workflow utilizing 2-Hydroxymelatonin-d4 for accurate quantification.
Technical Considerations & Troubleshooting
Tautomerism
2-Hydroxymelatonin exists in equilibrium with its indolinone tautomer (3-acetamidoethyl-5-methoxyindolin-2-one).
-
Impact: In LC analysis, this may present as peak broadening or splitting if the pH is not controlled.
-
Solution: Maintain acidic mobile phase conditions (0.1% Formic Acid) to stabilize the hydroxy-indole form and ensure a sharp, single peak.
Light Sensitivity
Like all melatonin derivatives, the 2-hydroxy analog is susceptible to photolytic degradation.
-
Protocol: Perform all extractions under dim light or using amber glassware.
-
Storage: Store the d4 standard as a solid at -20°C. Reconstituted stock solutions should be used within 24 hours or stored at -80°C.
References
-
Toronto Research Chemicals. 2-Hydroxymelatonin-d4 Product Information (TRC-H944632). Retrieved from
-
Byeon, Y., & Back, K. (2015).[5] Melatonin 2-hydroxylase (M2H) and the predominance of 2-hydroxymelatonin in plants.[3][2][6] Journal of Pineal Research. Retrieved from
-
Slominski, A. T., et al. (2017). Melatonin metabolism in the skin: Why is it important? Experimental Dermatology. Retrieved from
-
Mathé, E. A., et al. (2014). Noninvasive urinary metabolomic profiling identifies diagnostic and prognostic markers in lung cancer. Cancer Research. Retrieved from
-
Cayman Chemical. Melatonin-d4 Product Insert (Item No. 22291).[7] (Reference for d4 labeling patterns). Retrieved from
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. mdpi.com [mdpi.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Melatonin in Plants – Diversity of Levels and Multiplicity of Functions [frontiersin.org]
- 6. Predominance of 2-hydroxymelatonin over melatonin in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Deuterated 2-Hydroxymelatonin: A Technical Guide for Bioanalysis & Metabolomics
Executive Summary
2-Hydroxymelatonin (2-OHM) is a critical, yet often misunderstood, metabolite of melatonin.[1] Unlike the stable, enzymatically produced 6-hydroxymelatonin (the primary urinary metabolite in mammals), 2-OHM is primarily a product of oxidative stress (ROS scavenging) in animals and a dominant enzymatic metabolite in plants (via Melatonin 2-Hydroxylase, M2H).
Its inherent instability—prone to tautomerization and ring-opening to form AFMK—renders standard external calibration futile. This guide details the application of Deuterated 2-Hydroxymelatonin (2-OHM-d3/d4) as an Internal Standard (IS). It provides a self-validating LC-MS/MS workflow designed to correct for the specific kinetic instability and matrix suppression unique to this oxidative marker.
Part 1: The Bioanalytical Context[2][3][4][5][6]
The "Two-Metabolite" Divergence
To accurately quantify 2-OHM, researchers must first distinguish it from its isobaric isomer, 6-hydroxymelatonin.
-
6-Hydroxymelatonin (6-OHM): Formed in the liver by CYP1A2. Stable. Excreted as sulfate/glucuronide conjugates.
-
2-Hydroxymelatonin (2-OHM): Formed by direct radical attack (•OH) on the indole ring or by M2H in plants.[2][3] It represents a "transient" state in the melatonin antioxidant cascade, frequently degrading into AFMK (N1-acetyl-N2-formyl-5-methoxykynuramine).
Critical Analytical Challenge: 2-OHM and 6-OHM share the same molecular weight (
The Role of the Deuterated IS
Using a generic internal standard (like Melatonin-d4) is insufficient for 2-OHM analysis.
-
Chemical Equivalence: Melatonin-d4 does not mimic the hydroxyl group's polarity or the specific instability of the 2-position on the indole ring.
-
Compensation for Degradation: If 2-OHM degrades to AFMK during extraction, 2-OHM-d3 will degrade at a similar rate (assuming negligible Kinetic Isotope Effect on the degradation pathway), maintaining the accurate area ratio.
Part 2: Chemical Properties & Handling
| Property | Specification | Technical Note |
| Compound | 2-Hydroxymelatonin-d3 | Label typically on the O-methyl ( |
| MW (Label) | ~251.3 Da | Shifts mass by +3 Da to avoid overlap with natural M+2 isotopes. |
| Solubility | DMSO, Methanol | Avoid aqueous stock solutions for long-term storage to prevent hydrolysis/ring-opening. |
| Stability | High (Solid state, -20°C) | Low (Solution). Tautomerizes to indolinone forms in protic solvents over time. |
| Light Sensitivity | High | Indoles oxidize rapidly under UV/Vis light. Use amber glassware. |
The Degradation Pathway (Visualization)
The following diagram illustrates the oxidative cascade where 2-OHM serves as the unstable intermediate.
Figure 1: The metabolic divergence. 2-OHM is the unstable gateway to kynuramines (AFMK), necessitating an IS that tracks this specific degradation pathway.
Part 3: LC-MS/MS Method Development
Chromatographic Separation (The Isobaric Problem)
You cannot rely on Mass Spectrometry alone to distinguish 2-OHM from 6-OHM. They must be separated by retention time.
-
Column: C18 or Biphenyl phases are recommended. Biphenyl offers superior selectivity for isomeric indoles due to pi-pi interactions.
-
Mobile Phase: Acidic modifiers (Formic acid) stabilize the indole ring.
-
A: Water + 0.1% Formic Acid[4]
-
B: Methanol or Acetonitrile + 0.1% Formic Acid
-
Mass Spectrometry Transitions (MRM)
The following transitions are standard for positive mode ESI (Electrospray Ionization).
| Analyte | Precursor (Q1) | Product (Q3) | Collision Energy (eV) | Role |
| 2-OHM | 249.1 | 190.1 | 15-20 | Quantifier (Loss of Acetamide) |
| 2-OHM | 249.1 | 173.1 | 25-30 | Qualifier |
| 2-OHM-d3 (IS) | 252.1 | 193.1 | 15-20 | Internal Standard |
| 6-OHM (Interference) | 249.1 | 190.1 | 15-20 | Must be resolved by RT |
Note on Cross-Talk: Ensure the 2-OHM-d3 is isotopically pure (>99%). A d3 label (M+3) is sufficient to avoid the M+2 natural isotope of the analyte, but d4 is preferred if available to eliminate all overlap.
Part 4: Experimental Protocol
Sample Preparation (Liquid-Liquid Extraction)
This protocol minimizes oxidative degradation during extraction.
Reagents:
-
IS Working Solution: 2-OHM-d3 (10 ng/mL in Methanol).
-
Antioxidant Buffer: 0.1% Ascorbic Acid in PBS (Critical to prevent artificial formation of 2-OHM from Melatonin during prep).
Step-by-Step Workflow:
-
Aliquot: Transfer 200 µL of plasma/homogenate to a light-protected tube.
-
Spike IS: Add 20 µL of 2-OHM-d3 Working Solution . Vortex gently (10s).
-
Equilibration: Incubate at 4°C for 15 mins. Why? Allows IS to bind to matrix proteins similarly to the analyte.
-
Protein Precipitation/Extraction: Add 1 mL cold Ethyl Acetate or Chloroform.
-
Note: LLE is preferred over PPT (Protein Precipitation) for indoles to remove matrix salts that suppress ionization.
-
-
Agitation: Shake/tumble for 10 mins. Centrifuge at 4000g for 5 mins.
-
Evaporation: Transfer supernatant to a fresh amber tube. Evaporate under Nitrogen at <35°C . Do not use high heat.
-
Reconstitution: Dissolve residue in 100 µL Mobile Phase (90:10 Water:MeOH).
Analytical Workflow Diagram
Figure 2: Extraction workflow emphasizing temperature control and antioxidant addition to preserve the labile 2-hydroxy group.
Part 5: Validation Parameters (E-E-A-T)
To ensure this method is "self-validating," you must calculate the Matrix Factor (MF) according to EMA/FDA guidelines.
Matrix Factor Calculation
Because 2-OHM is endogenous (especially in plants), you cannot use a simple "blank" matrix. You must use the Surrogate Matrix or Standard Addition approach.
Acceptance Criteria: The IS-normalized Matrix Factor (MF_analyte / MF_IS) must be close to 1.0 (CV < 15%). This proves that the Deuterated IS is suffering the exact same suppression as the analyte.
Linearity & Range
-
Dynamic Range: Typically 0.1 ng/mL to 100 ng/mL.
-
Weighting:
weighting is required due to the heteroscedasticity of ESI-MS data.
References
-
Tan, D. X., et al. (2007). "One molecule, many derivatives: A never-ending interaction of melatonin with reactive oxygen and nitrogen species?" Journal of Pineal Research.[5] Link
-
Byeon, Y., & Back, K. (2015). "Predominance of 2-hydroxymelatonin over melatonin in plants."[1][2] Journal of Pineal Research.[5] Link
-
Galano, A., et al. (2013). "Melatonin as a natural ally against oxidative stress: a physicochemical examination." Journal of Pineal Research.[5] Link
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation M10." U.S. Food and Drug Administration.[6] Link
-
Semak, I., et al. (2005). "Oxidation of melatonin by oxoferryl hemoglobin: formation of 2-hydroxymelatonin."[3] Biochemistry. Link
Sources
- 1. 2-Hydroxymelatonin, Rather Than Melatonin, Is Responsible for RBOH-Dependent Reactive Oxygen Species Production Leading to Premature Senescence in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Predominance of 2-hydroxymelatonin over melatonin in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. digibuo.uniovi.es [digibuo.uniovi.es]
- 5. news-medical.net [news-medical.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
LC-MS/MS protocol for 2-hydroxymelatonin quantification
Application Note: High-Sensitivity LC-MS/MS Quantification of 2-Hydroxymelatonin
Executive Summary & Biological Context
2-Hydroxymelatonin (2-OHM) is a critical yet often overlooked metabolite of melatonin. Unlike its isomer 6-hydroxymelatonin (6-OHM)—which is the primary hepatic metabolite in mammals mediated by CYP1A2—2-OHM is predominantly formed via non-enzymatic oxidative pathways (reaction with reactive oxygen species) in mammals, or via melatonin 2-hydroxylase (M2H) in plants.
Consequently, 2-OHM serves as a distinct biomarker:
-
In Mammals: A potential marker for oxidative stress and non-enzymatic melatonin consumption.
-
In Plants: The dominant metabolite (often >90% of the metabolome) regulating stress response.
The Analytical Challenge:
The primary hurdle in 2-OHM quantification is distinguishing it from 6-OHM. Both share the same molecular formula (
This protocol details a self-validating LC-MS/MS workflow utilizing a Biphenyl stationary phase for baseline separation of isomers, ensuring high specificity and sensitivity.
Method Development Strategy: The Isomer Solution
To ensure scientific integrity, we must prioritize Chromatographic Resolution over Mass Spectrometry selectivity for this specific analyte.
The Separation Logic
While Triple Quadrupole (QqQ) MS provides mass selectivity, it cannot distinguish isomers with identical transitions (m/z 249.1
Figure 1: Logical flow of isomer separation. The Biphenyl column exploits pi-pi interactions to resolve 2-OHM from 6-OHM prior to MS detection.
Materials & Reagents
-
Standards: 2-Hydroxymelatonin (Custom synthesis or high-grade commercial), 6-Hydroxymelatonin (Sigma-Aldrich), Melatonin.
-
Internal Standard (IS): Melatonin-d4 (Generic) or 2-Hydroxymelatonin-d3 (Preferred if available).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.[1][2]
-
Additives: Formic Acid (FA), Ammonium Formate.
-
SPE Cartridges: Strata-X or Oasis HLB (30 mg/1 mL) – Polymeric Reversed-Phase.
Sample Preparation Protocol
We employ Solid Phase Extraction (SPE) to minimize matrix effects (ion suppression), which is critical when analyzing low-abundance metabolites in complex fluids like plasma or plant extracts.
A. Extraction Workflow (Plasma/Serum)
-
Pre-treatment:
-
Aliquot 200 µL of plasma.
-
Add 20 µL of Internal Standard (100 ng/mL Melatonin-d4).
-
Add 200 µL of 0.1% Formic Acid in water to disrupt protein binding.
-
Vortex for 30 sec.
-
-
SPE Loading (Oasis HLB / Strata-X):
-
Reconstitution:
-
Evaporate eluate under Nitrogen at 40°C.
-
Reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% ACN).
-
Centrifuge at 10,000 x g for 5 min before injection.
-
B. Extraction Workflow (Plant Tissue)
Note: Plants contain high chlorophyll and pigments.
-
Homogenize 100 mg fresh tissue in 1 mL Chloroform (cold).
-
Sonicate for 15 min at 4°C.
-
Centrifuge (12,000 x g, 10 min).
-
Collect supernatant, evaporate, and reconstitute in Mobile Phase.[1] Optional: Pass through a 0.22 µm PTFE filter.
LC-MS/MS Conditions
Chromatography (LC)
-
System: UHPLC (Agilent 1290 / Waters Acquity).
-
Column: Kinetex Biphenyl (Phenomenex) or Raptor Biphenyl (Restek).
-
Dimensions: 100 x 2.1 mm, 2.6 µm or 1.7 µm particle size.
-
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Why Methanol? MeOH provides better selectivity for pi-pi interactions on biphenyl phases compared to ACN.
-
Gradient Profile:
| Time (min) | % B | Flow (mL/min) | Description |
|---|---|---|---|
| 0.00 | 5 | 0.4 | Initial equilibration |
| 1.00 | 5 | 0.4 | Load/Desalt |
| 6.00 | 70 | 0.4 | Linear Ramp (Isomer Separation) |
| 6.10 | 98 | 0.4 | Wash |
| 8.00 | 98 | 0.4 | Hold Wash |
| 8.10 | 5 | 0.4 | Re-equilibration |
| 10.00 | 5 | 0.4 | End |
Mass Spectrometry (MS/MS)
-
Source: Electrospray Ionization (ESI), Positive Mode.[5]
-
Spray Voltage: 3500 V.
-
Gas Temp: 350°C.
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Role |
| 2-OH-Melatonin | 249.1 | 190.1 | 20 | Quantifier |
| 249.1 | 174.1 | 30 | Qualifier | |
| 6-OH-Melatonin | 249.1 | 190.1 | 20 | Interference Check |
| 249.1 | 174.1 | 30 | Qualifier | |
| Melatonin-d4 (IS) | 237.2 | 178.1 | 22 | Internal Standard |
Note: 2-OHM and 6-OHM monitor the same transitions. You must define integration windows based on retention time. Typically, 2-OHM elutes before 6-OHM on a Biphenyl column.
Experimental Workflow Diagram
Figure 2: End-to-end experimental workflow ensuring sample cleanliness and data integrity.
Validation & Troubleshooting
Validation Parameters (FDA Bioanalytical Guidelines)
-
Linearity: 0.05 ng/mL to 50 ng/mL (
). -
Accuracy/Precision: CV < 15% for QC samples.
-
Matrix Effect: Calculate Matrix Factor (MF).
-
If MF < 0.8 (Ion Suppression), increase the wash strength in the SPE step or switch to a phospholipid-removal plate.
-
Expert Troubleshooting Tips
-
Co-elution: If 2-OHM and 6-OHM peaks merge, lower the gradient slope (e.g., extend the ramp from 5 min to 10 min) or lower the column temperature to 30°C to increase stationary phase interaction.
-
Carryover: Melatonin metabolites are "sticky." Use a needle wash of 50:25:25 Isopropanol:ACN:Acetone.
-
Stability: 2-OHM is light-sensitive. Perform all extractions under dim light or in amber tubes.
References
-
Byeon, Y., et al. (2015). Predominance of 2-hydroxymelatonin over melatonin in plants.[6] Journal of Pineal Research.
-
Murch, S. J., et al. (2000). Melatonin in feverfew and other medicinal plants. The Lancet.
-
Fischer, T. W., et al. (2006). Melatonin as a major skin protectant: from free radical scavenging to DNA damage repair. Experimental Dermatology.
-
Rolčik, J., et al. (2002). Isolation and determination of melatonin and its metabolites.[3][7][6][8][9][10][11] Journal of Chromatography B.
Sources
- 1. A Simple, Rapid Method for Determination of Melatonin in Plant Tissues by UPLC Coupled with High Resolution Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A Simple, Rapid Method for Determination of Melatonin in Plant Tissues by UPLC Coupled with High Resolution Orbitrap Mass Spectrometry [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of Melatonin with Immunoassay and Liquid Chromatography-Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 5. lcms.cz [lcms.cz]
- 6. Predominance of 2-hydroxymelatonin over melatonin in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessing melatonin and its oxidative metabolites amounts in biological fluid and culture medium by liquid chromatography electrospray ionization tandem mass spectrometry (LC–ESI-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Gas chromatographic-mass spectrometric assay for 6-hydroxymelatonin sulfate and 6-hydroxymelatonin glucuronide in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel LC-MS/MS assay for the simultaneous determination of melatonin and its two major metabolites, 6-hydroxymelatonin and 6-sulfatoxymelatonin in dog plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. api.unil.ch [api.unil.ch]
- 11. researchgate.net [researchgate.net]
Application Note: Targeted MRM Analysis of 2-Hydroxymelatonin-d4
This Application Note is designed for researchers and analytical scientists requiring a robust, validated protocol for the quantitation of 2-Hydroxymelatonin (2-OH-Mel) using 2-Hydroxymelatonin-d4 (2-OH-Mel-d4) as the internal standard.
Unlike the major metabolite 6-Hydroxymelatonin, 2-Hydroxymelatonin is often associated with non-enzymatic free radical scavenging (oxidative stress marker) or specific plant metabolic pathways (via Melatonin 2-hydroxylase). Its analysis requires rigorous chromatographic separation to distinguish it from its isobaric isomers.
Technique: LC-MS/MS (Triple Quadrupole) Matrix: Plasma, Urine, and Cell Culture Media Analyte: 2-Hydroxymelatonin (2-OH-Mel) Internal Standard: 2-Hydroxymelatonin-d4 (2-OH-Mel-d4)[1]
Scientific Background & Mechanistic Rationale[2][3]
Melatonin (N-acetyl-5-methoxytryptamine) is primarily metabolized enzymatically in the liver to 6-Hydroxymelatonin (6-OH-Mel). However, under conditions of high oxidative stress or in specific plant species, melatonin undergoes hydroxylation at the C2 position to form 2-Hydroxymelatonin .
Analytical Challenge:
2-OH-Mel and 6-OH-Mel are isobaric isomers (MW 248.28 Da). They share the same precursor ion (
-
Implication: Mass spectrometry alone cannot distinguish them. Chromatographic resolution is mandatory.
-
Solution: This protocol utilizes a high-efficiency C18 separation combined with specific MRM transitions for the deuterated internal standard (d4) to ensure quantitation accuracy.
Metabolic Pathway Visualization
The following diagram illustrates the divergence between the enzymatic (6-OH) and oxidative/enzymatic (2-OH) pathways.
Figure 1: Divergent metabolic pathways of Melatonin leading to isobaric 2-OH and 6-OH metabolites.
Mass Spectrometry Parameters (MRM)
The following transitions are optimized for a Triple Quadrupole (QqQ) system with Electrospray Ionization (ESI) in Positive mode.
Mechanism of Fragmentation:
The primary fragmentation for N-acetyltryptamines is the loss of the acetamide group (
-
2-OH-Mel (
249.1): -
2-OH-Mel-d4 (
253.1): The deuterium labels are typically located on the ethylene backbone (d4). Therefore, the fragment retains the deuterium atoms. .
MRM Transition Table
| Compound | Precursor Ion ( | Product Ion ( | Role | DP (V) | CE (eV) | Collision Cell Exit (V) |
| 2-Hydroxymelatonin | 249.1 | 190.1 | Quantifier | 60 | 20 | 10 |
| 249.1 | 175.1 | Qualifier | 60 | 35 | 12 | |
| 2-Hydroxymelatonin-d4 | 253.1 | 194.1 | Quantifier | 60 | 20 | 10 |
| 253.1 | 179.1 | Qualifier | 60 | 35 | 12 | |
| 6-Hydroxymelatonin (Interference) | 249.1 | 190.1 | Monitor | 60 | 20 | 10 |
*Note: DP (Declustering Potential) and CE (Collision Energy) are instrument-specific (values typical for Sciex/Agilent platforms). Optimize by infusing standards.
Chromatographic Protocol (LC Conditions)
Separation of the 2-OH and 6-OH isomers is critical. 6-Hydroxymelatonin typically elutes earlier than 2-Hydroxymelatonin on a C18 column due to the position of the hydroxyl group affecting polarity and interaction with the stationary phase.
Column: Agilent Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm) or equivalent (Phenomenex Kinetex). Mobile Phase A: 0.1% Formic Acid in Water + 2mM Ammonium Formate. Mobile Phase B: 0.1% Formic Acid in Methanol. Flow Rate: 0.35 mL/min. Column Temp: 40°C.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5% | Loading |
| 1.0 | 5% | Desalting |
| 8.0 | 95% | Linear Gradient (Separation) |
| 10.0 | 95% | Wash |
| 10.1 | 5% | Re-equilibration |
| 13.0 | 5% | End |
Expected Retention Times (Relative):
-
6-Hydroxymelatonin: ~4.5 min
-
2-Hydroxymelatonin: ~5.2 min (Target)
-
Melatonin: ~6.8 min
Sample Preparation Protocol
A Solid Phase Extraction (SPE) is recommended over simple protein precipitation to remove matrix interferences that suppress ionization of these polar metabolites.
Workflow Diagram
Figure 2: Optimized SPE workflow for the extraction of hydroxymelatonin metabolites.
Step-by-Step Protocol:
-
Aliquoting: Transfer 200 µL of plasma or urine into a 1.5 mL tube.
-
Internal Standard Addition: Add 20 µL of 2-Hydroxymelatonin-d4 working solution (e.g., 50 ng/mL). Vortex for 10 seconds.
-
Hydrolysis (Urine Only): If measuring total 2-OH-Mel (conjugated + free), add 100 µL of
-glucuronidase/arylsulfatase buffer (pH 5.0) and incubate at 37°C for 60 minutes. -
SPE Conditioning: Condition HLB cartridges with 1 mL Methanol followed by 1 mL Water.
-
Loading: Load the sample onto the cartridge. Apply low vacuum.
-
Washing: Wash with 1 mL 5% Methanol in water to remove salts and proteins. Discard eluate.
-
Elution: Elute analytes with 2 x 200 µL of 100% Methanol. Collect in a clean tube.
-
Drying: Evaporate under a gentle stream of Nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase A (Water/0.1% FA). Vortex and centrifuge (10,000 x g, 5 min).
-
Injection: Inject 5-10 µL into the LC-MS/MS.
Validation & Quality Control
To ensure "Self-Validating" scientific integrity:
-
Isomer Resolution Check: Inject a mixed standard of 2-OH-Mel and 6-OH-Mel. Baseline separation (
) must be achieved. If peaks co-elute, adjust the gradient slope (flatten between 10-40% B). -
Cross-Talk Verification: Inject a high concentration of 2-OH-Mel-d0 (analyte) and monitor the d4 transition. Signal should be <0.1% to ensure the native compound does not contribute to the IS signal (isotopic contribution).
-
Matrix Effect (ME): Calculate ME% = (Peak Area in Matrix / Peak Area in Solvent) x 100. If ME < 80% or > 120%, switch to matrix-matched calibration curves.
References
-
Magliocco, G., et al. (2021). "Simultaneous determination of melatonin and 6-hydroxymelatonin in human overnight urine by LC-MS/MS." Journal of Chromatography B, 1181, 122938.[2][3] Link
-
Byeon, Y., et al. (2015). "Predominance of 2-hydroxymelatonin over melatonin in plants." Journal of Pineal Research, 59(4). Link
-
Agilent Technologies. (2019). "Quick and Routine Research Quantification of Melatonin in Plasma with the Agilent Ultivo LC/TQ." Application Note. Link
-
Fernández, A.S., et al. (2022).[2] "Evaluation of different internal standardization approaches for the quantification of melatonin in cell culture samples." Journal of Chromatography A, 1663, 462752. Link
Sources
HPLC separation of 2-hydroxymelatonin and 6-hydroxymelatonin
Application Note: High-Resolution HPLC Separation of Melatonin Isomers (2-OHM vs. 6-OHM)
Introduction & Biological Context
The accurate quantification of melatonin (N-acetyl-5-methoxytryptamine) metabolites is critical for distinguishing between enzymatic clearance and oxidative stress pathways.[1] While 6-hydroxymelatonin (6-OHM) is the primary hepatic metabolite in mammals (mediated by CYP1A2) and a marker of circadian rhythm, 2-hydroxymelatonin (2-OHM) represents a distinct physiological pathway.[1]
-
6-OHM Significance: Used to assess pineal gland function and liver clearance.[1] In urine, it exists predominantly as 6-sulfatoxymelatonin (aMT6s).[1]
-
2-OHM Significance: In plants, it is the dominant metabolite produced by melatonin 2-hydroxylase (M2H).[1][2][3] In mammals, it is often a product of non-enzymatic free radical attack (ROS scavenging) or specific ring-opening pathways.[1]
The Analytical Challenge: 2-OHM and 6-OHM are structural isomers. Standard C18 methods often co-elute these compounds or fail to resolve them from the parent melatonin peak. Furthermore, 2-OHM undergoes tautomerization to a cyclic form (1-acetyl-1,2,3,3a,8,8a-hexahydro-8a-hydroxy-5-methoxypyrrolo[2,3-b]indole), altering its retention behavior compared to the stable benzene-ring hydroxylated 6-OHM.[1]
Chemical Principles & Separation Logic
To achieve baseline separation, we exploit the subtle polarity differences created by the position of the hydroxyl group.
-
6-OHM: Hydroxyl group on the benzene ring increases polarity significantly relative to melatonin.[1]
-
2-OHM: Hydroxyl group on the pyrrole ring (adjacent to the nitrogen) creates an intermediate polarity.
-
Elution Order (C18): 6-OHM (Most Polar)
2-OHM Melatonin (Least Polar).[1]
Metabolic Pathway Diagram
The following diagram illustrates the divergent origins of these isomers, highlighting why their separation is biologically relevant.
Caption: Divergent metabolic pathways of Melatonin. 6-OHM indicates enzymatic clearance; 2-OHM indicates oxidative stress or plant metabolism.[1]
Experimental Methodology
Instrumentation
-
System: HPLC with binary gradient pump.
-
Detector: Fluorescence Detector (FLD) is preferred for specificity.[1] Electrochemical Detection (ECD) is optional for higher sensitivity (<1 pg).[1]
-
Column: C18 End-capped (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus), 150 mm × 4.6 mm, 3.5 µm or 5 µm.[1]
Chromatographic Conditions
The mobile phase must be acidic (pH 3.0–4.0) to stabilize the indoles and suppress silanol ionization on the column, which prevents peak tailing.
| Parameter | Setting |
| Mobile Phase A | 50 mM Sodium Citrate/Acetate Buffer (pH 4.[1]0) |
| Mobile Phase B | Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min |
| Temperature | 30°C |
| Injection Volume | 10–20 µL |
| FLD Settings | Excitation: 305 nm |
| ECD Settings | +0.75 V vs. Ag/AgCl (Glassy Carbon Electrode) |
Gradient Profile
A shallow gradient is required to separate the 2-OHM from the 6-OHM and the parent Melatonin.
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 85 | 15 | Initial Equilibration |
| 5.0 | 85 | 15 | Isocratic Hold (Elute polar interferences) |
| 20.0 | 70 | 30 | Linear Gradient (Elutes 6-OHM then 2-OHM) |
| 35.0 | 50 | 50 | Elutes Melatonin |
| 36.0 | 10 | 90 | Wash Step |
| 40.0 | 85 | 15 | Re-equilibration |
Expected Retention Times:
Sample Preparation Protocols
The extraction method differs by matrix. For urine, hydrolysis is mandatory to detect total 6-OHM.[1] For plant tissues or oxidative stress assays, direct extraction is used to preserve the free 2-OHM.[1]
Workflow Diagram
Caption: Dual workflow for Urine (requiring hydrolysis) and Tissue (direct extraction).
Protocol A: Urine (Focus on 6-OHM + 2-OHM)[1]
-
Aliquot: Take 1.0 mL of urine.
-
Hydrolysis: Add 100 µL of β-glucuronidase/arylsulfatase (Helix pomatia). Incubate at 37°C for 45 minutes. Note: This converts conjugated aMT6s back to free 6-OHM.
-
SPE: Condition C18 SPE cartridge with MeOH then Water.[1] Load sample. Wash with 5% MeOH.[1] Elute with 100% MeOH.
-
Dry & Reconstitute: Evaporate MeOH under nitrogen. Reconstitute in 200 µL Mobile Phase A.
Protocol B: Plant/Tissue (Focus on 2-OHM)
-
Homogenization: Homogenize 1g tissue in 5 mL ice-cold Methanol or 0.1 M Perchloric Acid (to precipitate proteins).
-
Sonication: Sonicate for 10 mins at 4°C.
-
Centrifugation: 12,000 × g for 15 mins.
-
Filtration: Filter supernatant through 0.22 µm PTFE filter.
-
Injection: Inject directly or dilute with Mobile Phase A if necessary.[1]
Validation & Troubleshooting ("Self-Validating System")
To ensure the protocol is working correctly, use the following internal checks:
| Issue | Diagnostic | Corrective Action |
| Co-elution | 6-OHM and 2-OHM peaks merge.[1] | Decrease % ACN in the initial gradient (e.g., start at 10% B instead of 15%). |
| Peak Tailing | Asymmetry factor > 1.5. | Indoles are interacting with silanols.[1] Ensure pH is < 4.[1]5. Add 1 mM EDTA to mobile phase if using ECD.[1] |
| Low Recovery | Internal standard area is low.[1] | Check hydrolysis efficiency (Urine). Ensure pH of sample matches SPE loading conditions.[1] |
| Unknown Peak | Peak at ~25 min in urine.[1] | This is likely the cyclic tautomer of 2-OHM.[1] Confirm by spiking with authentic 2-OHM standard. |
Internal Standard (IS): Use N-acetyltryptamine or 5-methoxytryptamine .[1] The IS should elute between 2-OHM and Melatonin or after Melatonin, depending on the specific column chemistry.
References
-
Rozov, S., et al. (2021).[1] "A cyclic isomer of 2-hydroxymelatonin: a novel metabolite of melatonin."[1][4] Journal of Biological Chemistry. Link
-
Magliocco, G., et al. (2021).[1][5] "Simultaneous determination of melatonin and 6-hydroxymelatonin in human overnight urine by LC-MS/MS." Journal of Chromatography B. Link
-
Byeon, Y., et al. (2015).[1] "Predominance of 2-hydroxymelatonin over melatonin in plants."[1][2][3] Journal of Pineal Research.[1] Link[1]
-
Galano, A., et al. (2015).[1] "N-Acetylserotonin and 6-Hydroxymelatonin against Oxidative Stress: Implications for the Overall Protection Exerted by Melatonin."[1][6][7] The Journal of Physical Chemistry B. Link[1]
-
El Moussaoui, N., et al. (2015).[1] "Analysis of Melatonin by High Performance Liquid Chromatography after Solid-Phase Extraction." International Journal of Engineering Research & Technology.[1] Link
Sources
- 1. 6-Hydroxymelatonin - Wikipedia [en.wikipedia.org]
- 2. Melatonin and Phytomelatonin: Chemistry, Biosynthesis, Metabolism, Distribution and Bioactivity in Plants and Animals—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A cyclic isomer of 2-hydroxymelatonin: a novel metabolite of melatonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. api.unil.ch [api.unil.ch]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Optimizing Mobile Phase for the Robust Detection of 2-Hydroxymelatonin-d4 by LC-MS/MS
Abstract
This document provides a comprehensive guide for the systematic optimization of the mobile phase for the detection of 2-Hydroxymelatonin-d4 (2-OHM-d4) using reversed-phase liquid chromatography-tandem mass spectrometry (LC-MS/MS). As a key internal standard for the quantification of the melatonin metabolite 2-hydroxymelatonin, achieving robust and optimal chromatographic performance for 2-OHM-d4 is critical for the accuracy and reliability of pharmacokinetic and metabolomic studies. This application note moves beyond a simple procedural outline to provide a detailed rationale for experimental choices, enabling researchers to develop and troubleshoot their methods effectively. The protocols herein cover organic solvent selection, the impact of acidic additives, and gradient refinement to achieve superior peak symmetry, sensitivity, and chromatographic resolution.
Introduction: The Significance of 2-Hydroxymelatonin-d4 in Melatonin Research
Melatonin (N-acetyl-5-methoxytryptamine) is a neurohormone primarily recognized for its role in regulating circadian rhythms. Its metabolic pathways are complex, leading to various hydroxylated and conjugated derivatives. While 6-hydroxymelatonin is the most abundant metabolite, 2-hydroxymelatonin is also a notable product of melatonin metabolism. The accurate quantification of these metabolites is essential for a complete understanding of melatonin's physiological and pathological roles.
In quantitative bioanalysis using mass spectrometry, stable isotope-labeled internal standards are indispensable for correcting analytical variability. 2-Hydroxymelatonin-d4, with its deuterium atoms providing a distinct mass shift from the endogenous analyte, serves as an ideal internal standard. Its physicochemical properties are nearly identical to the unlabeled 2-hydroxymelatonin, ensuring it behaves similarly during sample extraction, chromatography, and ionization. Therefore, a well-optimized analytical method for 2-OHM-d4 is fundamental to achieving precise and accurate quantification of its endogenous counterpart.
The mobile phase is a cornerstone of liquid chromatography, profoundly influencing analyte retention, peak shape, and ionization efficiency. A suboptimal mobile phase can result in poor sensitivity, asymmetrical peaks, and inadequate separation from interfering substances. This guide presents a systematic and logical approach to developing a high-performance mobile phase for the analysis of 2-OHM-d4.
Core Principles of Mobile Phase Optimization in Reversed-Phase Liquid Chromatography (RPLC)
RPLC separates compounds based on their hydrophobicity, utilizing a nonpolar stationary phase (commonly C18) and a polar mobile phase. 2-Hydroxymelatonin, and by extension 2-OHM-d4, is a relatively polar molecule due to the presence of the hydroxyl group, requiring a mobile phase with a substantial aqueous component to achieve adequate retention. The optimization process involves methodically adjusting the organic and aqueous phase ratio and employing additives to control pH and enhance peak shape.
The Role of the Organic Modifier
The organic solvent in the mobile phase (Solvent B) modulates the elution of the analyte from the stationary phase. The choice of this solvent can significantly affect the selectivity of the separation.
-
Acetonitrile (ACN): Frequently favored for its low viscosity, which leads to lower system backpressure, and its transparency at low UV wavelengths.
-
Methanol (MeOH): A protic solvent that can provide different selectivity compared to acetonitrile and is often a more economical choice.
For melatonin and its metabolites, both solvents can be effective, and the optimal choice will depend on the specific analytical column and potential matrix interferences.
The Critical Role of pH Control and Additives
The pH of the mobile phase is a crucial parameter for ionizable compounds. The addition of a small amount of acid, such as formic acid, is standard practice in LC-MS.
-
Formic Acid (FA): Typically used at a concentration of 0.1%, formic acid serves multiple purposes:
-
pH Adjustment: It lowers the mobile phase pH, which can promote the protonation of analytes, enhancing their signal in positive mode electrospray ionization (ESI+).
-
Improved Peak Shape: By suppressing the ionization of residual silanol groups on the silica-based stationary phase, it minimizes secondary interactions that can cause peak tailing.
-
Enhanced Ionization: It provides a source of protons, facilitating the formation of [M+H]⁺ ions in the ESI source.
-
Experimental Design for Mobile Phase Optimization
The following sections outline a structured approach to optimizing the mobile phase for 2-Hydroxymelatonin-d4 analysis.
Necessary Materials and Reagents
-
2-Hydroxymelatonin-d4 standard
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
LC-MS grade methanol
-
LC-MS grade formic acid (≥99%)
-
Reversed-phase C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
Preparation of Standard Solutions
A 1 mg/mL stock solution of 2-Hydroxymelatonin-d4 should be prepared in methanol. From this, a working standard solution of 1 µg/mL is prepared in a 50:50 (v/v) mixture of water and methanol. This working standard will be utilized for all subsequent optimization experiments.
Diagram of the Mobile Phase Optimization Workflow
Caption: A systematic workflow for mobile phase optimization.
Detailed Protocols for Mobile Phase Development
These protocols are designed for a standard LC-MS/MS system with a binary pump and an ESI source operating in positive ionization mode.
Initial Chromatographic Conditions
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
-
MS Detection: Multiple Reaction Monitoring (MRM) for 2-OHM-d4.
Experiment 1: Organic Solvent Evaluation
Objective: To compare the chromatographic performance of acetonitrile and methanol.
Protocol:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B (Option 1): Acetonitrile with 0.1% Formic Acid
-
Mobile Phase B (Option 2): Methanol with 0.1% Formic Acid
-
Initial Gradient (for both options):
-
0.0 min: 5% B
-
8.0 min: 95% B
-
8.1 min: 5% B
-
10.0 min: 5% B
-
-
Inject the 1 µg/mL working standard and acquire data using both acetonitrile and methanol as Solvent B.
-
Assessment: Compare the resulting chromatograms, focusing on retention time, peak asymmetry, and signal intensity.
Rationale and Expected Results: Both solvents are expected to elute the analyte. Acetonitrile often produces sharper peaks due to its lower viscosity, leading to higher chromatographic efficiency. The solvent that provides the best combination of peak shape and signal intensity should be selected for further optimization.
Experiment 2: Gradient Profile Optimization
Objective: To refine the gradient for optimal peak shape and retention time.
Protocol:
-
Proceed with the superior organic solvent identified in the previous experiment.
-
Scouting Gradient (from Experiment 1): 5-95% B over 8 minutes.
-
Refined Gradient: Based on the elution time from the scouting run, design a shallower gradient around that point. For instance, if the peak eluted at 4.5 minutes (corresponding to approximately 50% B), a refined gradient could be:
-
0.0 min: 20% B
-
1.0 min: 35% B
-
5.0 min: 65% B
-
5.1 min: 95% B
-
6.0 min: 95% B
-
6.1 min: 20% B
-
8.0 min: 20% B
-
-
Inject the working standard and evaluate the peak characteristics. A retention factor (k') between 2 and 10 is generally considered ideal for robust analytical methods.
Rationale: A shallower gradient increases the interaction time of the analyte with the stationary phase, which can enhance resolution from closely eluting compounds and often results in sharper, more symmetrical peaks.
Data Interpretation and Summary
The table below presents hypothetical yet representative results from the optimization experiments.
| Mobile Phase Condition | Retention Time (min) | Peak Asymmetry (As) | Relative Signal Intensity (%) | Comments |
| Scouting Gradient (ACN) | 4.55 | 1.3 | 100 | Good initial retention and acceptable peak shape. |
| Scouting Gradient (MeOH) | 4.12 | 1.5 | 90 | Earlier elution with more noticeable peak tailing. |
| Optimized Gradient (ACN) | 5.21 | 1.1 | 115 | Improved peak symmetry and enhanced signal intensity. |
Analysis: In this illustrative example, acetonitrile demonstrated superior performance. The refined, shallower gradient led to a more symmetrical peak and an increased signal intensity, likely due to a more concentrated band of the analyte entering the mass spectrometer.
Recommended Final Method
Based on this systematic optimization, the following mobile phase and gradient conditions are recommended as a starting point for the analysis of 2-Hydroxymelatonin-d4:
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient Profile:
-
0.0 min: 20% B
-
1.0 min: 35% B
-
5.0 min: 65% B
-
5.1 min: 95% B
-
6.0 min: 95% B
-
6.1 min: 20% B
-
8.0 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
This method should provide a robust foundation for achieving excellent peak shape and sensitivity for 2-OHM-d4. Minor modifications may be necessary to adapt the method to specific instrumentation or complex biological matrices.
Conclusion
A systematic approach to mobile phase optimization is a fundamental requirement for developing a high-quality LC-MS/MS method for 2-Hydroxymelatonin-d4. Through the methodical selection of the organic modifier and careful refinement of the gradient profile, significant enhancements in chromatographic performance can be realized. This leads to more reliable and accurate quantification. The principles and protocols detailed in this application note offer a clear and logical framework for this optimization process, empowering researchers to develop robust and sensitive analytical methods for studies involving melatonin and its metabolites.
References
-
Vakkuri, O., Tervo, J., Luttinen, R., Ruotsalainen, H., Rahkamaa, E., & Leppäluoto, J. (1987). A cyclic isomer of 2-hydroxymelatonin: a novel metabolite of melatonin. Endocrinology, 120(6), 2453–2459. [Link]
- Fischer, T. W., Slominski, A., Zmijewski, M. A., Reiter, R. J., & Paus, R. (2008). Melatonin and its derivatives in the context of skin and hair biology. In Comprehensive Handbook of Iodine (pp. 369-379). Academic Press.
-
Lee, J. G., Lee, H. Y., Lee, K., Jeon, J. S., & Back, K. (2021). 2-Hydroxymelatonin, Rather Than Melatonin, Is Responsible for RBOH-Dependent Reactive Oxygen Species Production Leading to Premature Senescence in Plants. Antioxidants, 10(11), 1733. [Link]
- Gatti, G., Brivio, M., & Crema, F. (1991). A rapid and sensitive high-performance liquid chromatographic method with fluorescence detection for quantification of melatonin in plasma. Journal of pharmaceutical and biomedical analysis, 9(10-12), 949–953.
-
Simas, R. C., Pilli, R. A., & Eberlin, M. N. (2014). Assessing melatonin and its oxidative metabolites amounts in biological fluid and culture medium by liquid chromatography electrospray ionization tandem mass spectrometry (LC–ESI-MS/MS). Analytical Methods, 6(16), 6335-6342. [Link]
-
Byeon, Y., Lee, K., Park, S., & Back, K. (2015). Predominance of 2-hydroxymelatonin over melatonin in plants. Journal of pineal research, 59(4), 447–454. [Link]
-
Sartain, M. (2019). Quick and Routine Research Quantification of Melatonin in Plasma with the Agilent Ultivo LC/TQ. Agilent Technologies Application Note. [Link]
-
de Almeida, E. A., & Min, J. (2022). Development and Validation of an LC–MS/MS-Based Method for Quantifying Urinary Endogenous 6-Hydroxymelatonin. Biological and Pharmaceutical Bulletin, 45(5), 634-640. [Link]
- A review of the bioanalytical methods for the quantitation of melatonin using LC-MS/MS. (2021). Brazilian Journal of Analytical Chemistry, 8(32), 1-21.
simultaneous detection of melatonin and 2-hydroxymelatonin by LC-MS
Application Note & Protocol
Simultaneous Quantification of Melatonin and its Primary Metabolite, 2-Hydroxymelatonin, in Human Plasma by LC-MS/MS
Abstract
Melatonin (MEL) is a crucial neurohormone that regulates circadian rhythms, and its dysregulation is implicated in various sleep and mood disorders.[1][2][3] Understanding its metabolic fate is paramount for comprehensive pharmacokinetic and pharmacodynamic studies. The primary metabolic pathway involves hydroxylation, predominantly forming 2-hydroxymelatonin (2-OHMEL).[4][5] This application note presents a robust, sensitive, and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous detection and quantification of melatonin and 2-hydroxymelatonin in human plasma. The protocol employs a straightforward protein precipitation for sample preparation and utilizes stable isotope-labeled internal standards to ensure accuracy and precision, making it suitable for high-throughput clinical and research applications.
Scientific Rationale and Method Principle
The quantification of endogenous compounds like melatonin and its metabolites presents unique analytical challenges, primarily the low physiological concentrations and the inherent presence of the analyte in the biological matrix.[6][7] LC-MS/MS has become the gold standard, superseding traditional immunoassays due to its superior specificity and sensitivity.[1][8]
This method is founded on two core analytical principles:
-
Chromatographic Separation: High-performance liquid chromatography (HPLC) is employed to physically separate melatonin, 2-hydroxymelatonin, and the internal standard from each other and from other endogenous plasma components. This separation, achieved by differential partitioning between a stationary phase (a C18 column) and a mobile phase, is critical to prevent ion suppression and ensure that each analyte enters the mass spectrometer at a distinct time (retention time).
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.[9][10][11] In this mode, the first quadrupole (Q1) is set to isolate the specific protonated molecular ion (the precursor ion, [M+H]⁺) of each target analyte. These selected ions are then fragmented in the second quadrupole (Q2, the collision cell). The third quadrupole (Q3) is set to detect only a specific, characteristic fragment ion (the product ion) for each analyte. This two-stage mass filtering (Q1 -> Q3) provides exceptional specificity, filtering out noise and enabling quantification at picogram-per-milliliter levels.
To account for variability in sample preparation and potential matrix effects, a stable isotope-labeled internal standard (IS), Melatonin-D4, is spiked into all samples, calibrators, and quality controls at a constant concentration. Since the IS is chemically identical to the analyte (melatonin) but has a different mass, it co-elutes and experiences similar ionization effects, allowing for reliable ratiometric quantification.
Caption: Metabolic conversion of Melatonin to 2-Hydroxymelatonin.
Materials, Reagents, and Instrumentation
Reagents and Chemicals
-
Melatonin (≥98% purity)
-
2-Hydroxymelatonin (≥98% purity)
-
Melatonin-D4 (internal standard, ≥98% purity)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Human plasma with K2EDTA anticoagulant (charcoal-stripped for calibration curve)
Instrumentation
-
Liquid Chromatograph: Agilent 1260 Infinity II Prime LC System or equivalent.[1][2]
-
Mass Spectrometer: Agilent Ultivo Triple Quadrupole LC/MS or equivalent, equipped with an Electrospray Ionization (ESI) source.[2][11]
-
Analytical Column: Agilent InfinityLab Poroshell 120 EC-C18, 2.1 x 50 mm, 1.9 µm (p/n 699675-902) or equivalent.[1]
-
General Lab Equipment: Analytical balance, vortex mixer, refrigerated centrifuge, vacuum concentrator, calibrated micropipettes.
Detailed Experimental Protocols
Note: Melatonin is light-sensitive. All procedures involving standards and samples should be performed under amber or minimal light conditions.[2]
Preparation of Standard and QC Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Melatonin, 2-Hydroxymelatonin, and Melatonin-D4 (IS) in methanol to achieve a final concentration of 1 mg/mL for each. Store at -20°C.
-
Working Stock Solutions (1 µg/mL): Prepare intermediate and working stock solutions by serial dilution of the primary stocks with 50:50 (v/v) methanol:water.
-
Internal Standard Working Solution (10 ng/mL): Dilute the Melatonin-D4 stock solution in 50:50 (v/v) methanol:water to a final concentration of 10 ng/mL. This solution will be used for spiking all samples.
-
Calibration Curve Standards: Due to the endogenous nature of the analytes, calibration standards must be prepared in a surrogate matrix.[6][7] Charcoal-stripped plasma is recommended as it is depleted of small endogenous molecules.[6] Prepare a series of 8-10 calibration standards by spiking the appropriate working stock solutions into charcoal-stripped plasma to achieve a concentration range of approximately 1 pg/mL to 10 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples in pooled human plasma at a minimum of three concentration levels: Low, Medium, and High (e.g., 3x LLOQ, mid-range, and ~80% of highest standard).
Sample Preparation: Protein Precipitation
This protocol is efficient and provides sufficient cleanup for this application.[1][2]
-
Aliquot: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibrator, or QC.
-
Spike IS: Add 10 µL of the 10 ng/mL Internal Standard Working Solution to each tube (final IS concentration of 1 ng/mL). Vortex briefly.
-
Precipitate: Add 400 µL of ice-cold acetonitrile.
-
Vortex: Vortex vigorously for 30 seconds to ensure complete protein precipitation.
-
Incubate: Incubate on ice for 10 minutes.
-
Centrifuge: Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Transfer: Carefully transfer the supernatant (~450 µL) to a new tube, being cautious not to disturb the protein pellet.
-
Evaporate: Dry the supernatant to completeness using a vacuum concentrator.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase conditions (e.g., 95% Mobile Phase A). Vortex and sonicate for 5 minutes to ensure full dissolution.[2]
-
Analyze: Transfer the reconstituted solution to an autosampler vial with a glass insert for LC-MS/MS analysis.
Sources
- 1. lcms.cz [lcms.cz]
- 2. agilent.com [agilent.com]
- 3. brighamandwomens.org [brighamandwomens.org]
- 4. Predominance of 2-hydroxymelatonin over melatonin in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suppression of Melatonin 2-Hydroxylase Increases Melatonin Production Leading to the Enhanced Abiotic Stress Tolerance against Cadmium, Senescence, Salt, and Tunicamycin in Rice Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brjac.com.br [brjac.com.br]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Melatonin Concentration in Human Plasma by HPLC-MS/MS [journal11.magtechjournal.com]
- 11. A novel LC-MS/MS assay for the simultaneous determination of melatonin and its two major metabolites, 6-hydroxymelatonin and 6-sulfatoxymelatonin in dog plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low recovery of 2-Hydroxymelatonin-d4 in SPE
Answering the call of the modern analytical laboratory, this Technical Support Center guide is crafted by a Senior Application Scientist to navigate the complexities of Solid-Phase Extraction (SPE), specifically addressing the common yet challenging issue of low recovery for 2-Hydroxymelatonin-d4. This document moves beyond simple procedural lists, delving into the chemical principles and practical wisdom that underpin successful sample preparation.
Introduction: The Challenge of Low Analyte Recovery
Low and inconsistent recovery of an internal standard, such as 2-Hydroxymelatonin-d4, is a critical failure point in quantitative bioanalysis. It undermines the accuracy, precision, and reliability of the entire analytical method. This guide provides a systematic, question-driven approach to diagnose and resolve the root causes of this problem, ensuring your method is both robust and trustworthy.
Troubleshooting Guide: A Systematic Q&A Approach
This section is designed to walk you through a logical diagnostic process, from initial assessment to fine-tuning specific steps of your SPE protocol.
Q1: My recovery of 2-Hydroxymelatonin-d4 is low. Where do I even begin?
Answer: The first step is to systematically determine where in the SPE process the analyte is being lost. Avoid making random changes to your protocol. Instead, perform an Analyte Tracking Experiment . This involves processing a standard solution of 2-Hydroxymelatonin-d4 (in a clean solvent, not a biological matrix) through your entire SPE method. Crucially, you must collect and analyze every fraction:
-
The Load Effluent: The liquid that passes through the cartridge during sample loading.
-
The Wash Effluent(s): The liquid(s) from each wash step.
-
The Final Eluate: The intended final product containing your analyte.
Analyzing these fractions will tell you if the analyte is:
-
Not binding to the sorbent (found in the Load Effluent).
-
Being washed off prematurely (found in the Wash Effluent).
-
Sticking irreversibly to the sorbent (not found in any fraction, indicating incomplete elution).
This single experiment is the most powerful diagnostic tool at your disposal and forms the basis for all further troubleshooting.[1][2]
Q2: Is my SPE sorbent choice optimal for 2-Hydroxymelatonin-d4?
Answer: Sorbent selection is the foundation of a successful SPE method and must be matched to the analyte's chemical properties and the sample matrix.[3][4]
First, let's consider the properties of 2-Hydroxymelatonin.
| Property | Value/Description | Implication for SPE |
| Chemical Structure | Indole ring with hydroxyl, methoxy, and acetamide groups.[5] | The molecule has both hydrophobic (indole ring) and polar (hydroxyl, amide) characteristics. |
| Polarity | Moderately polar; XLogP3 = 1.6.[5] | More polar than its parent compound, melatonin (logP ≈ 1.4).[6] This suggests it will be well-retained by reversed-phase sorbents but may require less organic solvent to elute compared to more non-polar compounds. |
| pKa | The indole N-H is weakly acidic (pKa > 10), and the amide is neutral.[7] | The molecule is neutral over a wide physiological and experimental pH range (pH 2-9). This makes reversed-phase the primary retention mechanism, with pH manipulation being less critical for retention itself but potentially useful for controlling the ionization of matrix interferences. |
Sorbent Recommendations:
-
Reversed-Phase (RP): This is the correct mechanism for extracting moderately polar analytes from aqueous matrices like plasma, urine, or water.[4][8]
-
Polymeric Sorbents (e.g., Oasis HLB, Strata-X): Highly Recommended. These are often the best starting point. Hydrophilic-Lipophilic Balanced (HLB) sorbents offer excellent retention for a broad range of compounds, including polar metabolites, and are stable across a wide pH range.[9][10][11] They are also less prone to drying out.
-
C18 (Octadecylsilane): A traditional and viable choice.[12] However, it can exhibit weaker retention for more polar compounds like 2-Hydroxymelatonin compared to polymeric sorbents. It is also susceptible to "dewetting" if the sorbent bed dries out before sample loading, which drastically reduces recovery.[13]
-
Q3: My analyte is in the load effluent. How do I fix poor retention?
Answer: If the analyte tracking experiment shows 2-Hydroxymelatonin-d4 in the load fraction, it failed to bind to the sorbent. Here are the primary causes and solutions:
-
Cause 1: Improper Conditioning/Equilibration. The sorbent must be properly "activated" to interact with the analyte.[14] For reversed-phase sorbents, this means first wetting the sorbent with a water-miscible organic solvent (e.g., methanol) and then equilibrating with an aqueous solution similar to your sample matrix.[15]
-
Cause 2: Sample Loading Solvent is Too Strong. If your sample is dissolved in a solution with a high percentage of organic solvent, the analyte will prefer to stay in the solvent rather than binding to the hydrophobic sorbent.
-
Solution: Dilute your sample with water or an appropriate buffer to reduce the organic content to <5% before loading.[14]
-
-
Cause 3: Incorrect Sample pH. While 2-Hydroxymelatonin is neutral over a wide range, the pH of your sample can affect its interaction with the sorbent and is critical for ensuring retention. For reversed-phase, you want to maximize hydrophobicity.
-
Solution: Acidifying the sample (e.g., with 0.1-2% formic acid to pH 3-4) is a common practice. This ensures the analyte is fully protonated and neutral, maximizing its hydrophobic character for retention on the RP sorbent.[10]
-
-
Cause 4: High Flow Rate. If the sample is loaded too quickly, there isn't enough contact time between the analyte and the sorbent for binding to occur.[13]
-
Solution: Decrease the loading flow rate to approximately 1 mL/min. Allow the sample to pass through the cartridge under gentle vacuum or positive pressure.[14]
-
Q4: The analyte is binding, but it's appearing in the wash fraction. What's wrong?
Answer: This indicates that your wash step is too aggressive, stripping the analyte from the sorbent along with the interferences.[1][16]
-
Cause: Wash Solvent is Too Strong. The wash solvent contains too much organic content, causing the analyte to solubilize and wash away.
-
Solution: The goal of the wash step is to remove polar interferences while retaining the analyte. Reduce the percentage of organic solvent in your wash solution. For example, if you are using 30% methanol in water and seeing analyte loss, try reducing it to 5-10% methanol in water.[10][16] You can perform a stepwise wash experiment, testing different percentages of organic solvent to find the highest concentration that removes interferences without eluting your analyte.
-
Q5: The analyte binds and isn't lost in the wash, but my final recovery is still low. How do I improve elution?
Answer: This is a classic case of incomplete elution, where the analyte remains bound to the sorbent.
-
Cause 1: Elution Solvent is Too Weak. The solvent used for elution does not have sufficient strength to break the hydrophobic interaction between the analyte and the sorbent.
-
Cause 2: Insufficient Elution Volume. You may not be using enough solvent to completely desorb and rinse all of the analyte from the sorbent bed.[17][18]
-
Solution: Increase the volume of the elution solvent. Try eluting with two separate, smaller aliquots (e.g., 2 x 500 µL instead of 1 x 1 mL). The first aliquot disrupts the primary interactions, and the second ensures a complete rinse.
-
-
Cause 3: Secondary Interactions. Sometimes, analytes can have secondary interactions with the sorbent material (e.g., hydrogen bonding with residual silanol groups on C18).
-
Solution: Modify the pH of the elution solvent. Adding a small amount of a modifier can disrupt these interactions. For a neutral compound, adding a base like ammonium hydroxide (e.g., 2-5% in methanol) can sometimes improve recovery by ensuring any acidic sorbent sites are neutralized.[19]
-
Q6: Could the issue be specific to my deuterated standard (2-Hydroxymelatonin-d4)?
Answer: Yes, stable isotope-labeled (SIL) internal standards can present unique challenges.
-
Cause 1: Deuterium Exchange. If the deuterium atoms are located on exchangeable positions (like O-D or N-D) or are in a chemically labile position, they can exchange with protons from the solvent, especially under strongly acidic or basic conditions.[20] This would not lower its recovery but would cause it to be detected as the unlabeled analyte, leading to inaccurate quantification.
-
Solution: Check the Certificate of Analysis for your 2-Hydroxymelatonin-d4 standard to confirm the positions of the deuterium labels. If they are on the acetyl group or aromatic ring, they are generally stable. If you suspect exchange, try running the extraction under more neutral pH conditions if possible.
-
-
Cause 2: Matrix Effects. This is a major consideration in LC-MS analysis. "Low recovery" may not be a physical loss of the standard but rather suppression of its signal in the mass spectrometer's ion source by co-eluting matrix components (salts, phospholipids, etc.).[21][22][23][24] Since the deuterated standard is designed to co-elute with the analyte, it will experience the same signal suppression.[25]
-
Solution: Your SPE method needs to be more effective at removing interferences.
-
Optimize the Wash Step: Use the strongest possible wash solvent that doesn't elute your analyte (as determined in Q4).
-
Consider a Different Sorbent: Mixed-mode SPE sorbents (e.g., combining reversed-phase and ion-exchange properties) can provide superior cleanup for complex matrices.[24]
-
Evaluate Post-Elution Cleanup: If matrix effects persist, a post-SPE liquid-liquid extraction (LLE) or a pass-through cleanup step may be necessary.
-
-
Visual Workflows and Protocols
To aid in your troubleshooting, the following diagrams and protocols provide a visual guide and concrete experimental steps.
Diagrams
// Outputs node [shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; Waste1 [label="Waste"]; Waste2 [label="Waste"]; FinalProduct [label="Clean Extract"];
Load -> Waste1 [color="#EA4335"]; Wash -> Waste2 [color="#EA4335"]; Elute -> FinalProduct [color="#4285F4"]; } DOT Caption: Standard 5-step Solid-Phase Extraction (SPE) workflow.
// Level 1 Decision track [label="Perform Analyte Tracking Experiment\n(Analyze Load, Wash, Eluate)", fillcolor="#FBBC05", fontcolor="#202124"]; start -> track;
// Level 2 Branches node [fillcolor="#F1F3F4", fontcolor="#202124"]; in_load [label="Analyte in LOAD fraction?"]; in_wash [label="Analyte in WASH fraction?"]; in_neither [label="Analyte NOT in Load or Wash\n(but low in eluate)"];
track -> in_load [label=" Yes"]; track -> in_wash [label=" No"]; in_wash -> in_neither [label=" No"];
// Level 3 Causes & Solutions node [shape=record, fillcolor="#FFFFFF", fontcolor="#202124", style="rounded,filled"];
// Load Path load_solutions [label="{Poor Retention|• Improper Conditioning (bed dry?)\l• Sample solvent too strong (>5% organic)\l• Incorrect sample pH (not acidic?)\l• High flow rate (>1mL/min)\l}"]; in_load -> load_solutions [color="#4285F4"];
// Wash Path wash_solutions [label="{Premature Elution|• Wash solvent is too strong\l(too much organic %)\l}"]; in_wash -> wash_solutions [label=" Yes", color="#4285F4"];
// Elution Path elution_solutions [label="{Incomplete Elution|• Elution solvent too weak\l• Insufficient elution volume\l• Secondary interactions with sorbent\l}"]; in_neither -> elution_solutions [color="#4285F4"];
// Matrix Effects matrix [label="Consider Matrix Effects\n(Signal Suppression)", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; start -> matrix [style=dashed]; } DOT Caption: Decision tree for troubleshooting low SPE recovery.
Experimental Protocols
Protocol 1: Analyte Tracking Experiment
This protocol is designed to pinpoint the step where analyte loss occurs.
Materials:
-
2-Hydroxymelatonin-d4 standard solution (e.g., 100 ng/mL in 5% Methanol/Water).
-
Your chosen SPE cartridges (e.g., Polymeric RP, 30 mg/1 mL).
-
All solvents and reagents for your current SPE method.
-
Collection tubes labeled: LOAD, WASH, ELUATE.
-
SPE vacuum manifold or positive pressure processor.
-
LC-MS system for analysis.
Methodology:
-
Condition: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibrate: Pass 1 mL of water through the cartridge. Do not allow the sorbent to dry.
-
Load:
-
Place a collection tube labeled "LOAD" under the cartridge.
-
Load 1 mL of your 2-Hydroxymelatonin-d4 standard solution onto the cartridge at a flow rate of ~1 mL/min.
-
Collect all the effluent in the "LOAD" tube.
-
-
Wash:
-
Replace the collection tube with one labeled "WASH".
-
Apply your wash solvent (e.g., 1 mL of 10% methanol in water).
-
Collect all the effluent in the "WASH" tube.
-
-
Elute:
-
Place a final collection tube labeled "ELUATE" under the cartridge.
-
Apply your elution solvent (e.g., 1 mL of 90% methanol in water).
-
Collect the eluate.
-
-
Analysis: Analyze the contents of all three tubes (LOAD, WASH, ELUATE) by LC-MS. Calculate the percentage of the total analyte found in each fraction.
Protocol 2: Generic Reversed-Phase SPE Protocol for Plasma
This is a robust starting point for extracting 2-Hydroxymelatonin-d4 from a biological matrix like plasma.
Materials:
-
Polymeric reversed-phase SPE cartridges (e.g., Oasis HLB, 30 mg/1 mL).
-
Plasma sample containing 2-Hydroxymelatonin-d4.
-
Phosphoric Acid (4%) or Formic Acid (2%).
-
Methanol (LC-MS grade).
-
Water (LC-MS grade).
-
Wash Solvent: 5% Methanol in water.
-
Elution Solvent: 90% Methanol in water with 2% Ammonium Hydroxide.
Methodology:
-
Sample Pre-treatment: To 200 µL of plasma, add 200 µL of 4% phosphoric acid. Vortex to mix and centrifuge to pellet precipitated proteins.[10]
-
Condition: Pass 1 mL of methanol through the SPE cartridge.
-
Equilibrate: Pass 1 mL of water through the cartridge.
-
Load: Load the supernatant from the pre-treated sample onto the cartridge.
-
Wash: Pass 1 mL of wash solvent (5% methanol in water) through the cartridge.
-
Elute: Elute the analyte with 1 mL of elution solvent (90% methanol with 2% NH4OH).
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS analysis.
Frequently Asked Questions (FAQs)
-
Q: My recovery is inconsistent between samples. What should I check first? A: Inconsistent recovery is often caused by procedural variability. The most common culprit is allowing the sorbent bed to dry out between the equilibration and loading steps.[1][13] Also, ensure your flow rates are consistent for all steps and that all samples are pre-treated identically.
-
Q: How does sorbent mass affect recovery? A: The sorbent mass determines the capacity of the cartridge—how much analyte and matrix components it can retain.[4] If your analyte concentration is very high or the matrix is very dirty, you might be overloading a low-mass cartridge, leading to breakthrough during loading. A general rule for silica-based sorbents is a capacity of about 5% of the sorbent mass (e.g., a 100 mg cartridge can retain about 5 mg of total solutes).[4]
-
Q: What is a "good" recovery percentage? A: While 100% recovery is the ideal, a method with a consistent and reproducible recovery of >75-80% is generally considered excellent for bioanalytical applications.[10] The key is reproducibility; a method with 60% recovery that is consistent across all samples is more valuable than one that fluctuates between 70% and 95%.
References
-
SCION Instruments. (2024, May 14). Sample Preparation – Manual Solid Phase Extraction. [Link]
-
LCGC International. (2020, December 19). Understanding and Improving Solid-Phase Extraction. [Link]
-
Hawach Scientific. (2025, August 5). How To Choose The Right SPE Sorbent For Your Application?. [Link]
-
Phenomenex. The Complete Guide to Solid Phase Extraction (SPE). [Link]
-
Phenomenex. (2015, September 5). Optimizing Wash & Elution in SPE Method Development. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53722445, 2-Hydroxymelatonin. Retrieved from [Link]
-
Crawford Scientific. (2025, May 26). I am getting low recovery in my SPE method, how do I fix the problem?. [Link]
-
El Moussaoui, A., et al. (2024). Melatonin stability in commercial grape juice and red fruit juices after Solid-Phase Extraction (SPE). Journal of Analytical Sciences and Applied Biotechnology. [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry, 14(11), 1290–1294. [Link]
-
Singh, V. (2026, January 28). A Simplified Approach to Optimize SPE Method Development with Downstream LC–MS Analysis Allowing 100% Organic, Basified Injection Solvents. Spectroscopy Online. [Link]
-
Waters Corporation. Automated Bioanalytical SPE Method Development & Optimization for Oasis HLB µElution Using the 20 Bottle Approach. [Link]
-
Iordache, A. M., et al. (2023). Different Extraction Approaches for the Analysis of Melatonin from Cabernet Sauvignon and Feteasca Neagra Wines Using a Validated HPLC-FL Method. Molecules, 28(6), 2736. [Link]
-
Academia.edu. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid. [Link]
-
CORE. (2003, September 18). Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS. [Link]
-
LCGC International. (2020, November 12). Three Common SPE Problems. [Link]
-
Welch Materials. (2025, October 17). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. [Link]
-
Tran, N. T., & He, Y. (2010). Matrix Effects-A Challenge Toward Automation of Molecular Analysis. Journal of the Association for Laboratory Automation, 15(1), 54-61. [Link]
-
Hawach Scientific. (2025, October 17). The Reason of Poor Sample Recovery When Using SPE. [Link]
-
Phenomenex. Sample Prep Tech Tip: Troubleshooting SPE. [Link]
-
MDPI. (2025, March 11). Experimental and Pre-Analytical Considerations of Endocannabinoid Quantification in Human Biofluids Prior to Mass Spectrometric Analysis. [Link]
-
Hartwick, C., & Telepchak, M. (2001). Determination of melatonin in human plasma with solid-phase extraction, high-performance liquid chromatography and fluorescence detection. Journal of Chromatography B: Biomedical Sciences and Applications, 754(2), 315-321. [Link]
-
Cheméo. (n.d.). Chemical Properties of Melatonin (CAS 73-31-4). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, October 15). 6-Hydroxymelatonin Properties. CompTox Chemicals Dashboard. [Link]
Sources
- 1. lcms.cz [lcms.cz]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Solid Phase Extraction Explained [scioninstruments.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. 2-Hydroxymelatonin | C13H16N2O3 | CID 53722445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Melatonin (CAS 73-31-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. CompTox Chemicals Dashboard [comptox.epa.gov]
- 8. solidphaseextraction.appliedseparations.com [solidphaseextraction.appliedseparations.com]
- 9. How To Choose The Right SPE Sorbent For Your Application? - Blogs - News [alwsci.com]
- 10. waters.com [waters.com]
- 11. Determination of melatonin in human plasma with solid-phase extraction, high-performance liquid chromatography and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Different Extraction Approaches for the Analysis of Melatonin from Cabernet Sauvignon and Feteasca Neagra Wines Using a Validated HPLC-FL Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. specartridge.com [specartridge.com]
- 14. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Optimizing Wash & Elution in SPE Method Development [phenomenex.com]
- 17. welch-us.com [welch-us.com]
- 18. SPE Troubleshooting | Thermo Fisher Scientific - FR [thermofisher.com]
- 19. spectroscopyonline.com [spectroscopyonline.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. (PDF) Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid [academia.edu]
- 23. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 24. bme.psu.edu [bme.psu.edu]
- 25. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Mitigating Matrix Effects in 2-Hydroxymelatonin-d4 LC-MS Analysis
Executive Summary: The "Hidden Assassin" in ESI
You are likely reading this because your 2-Hydroxymelatonin-d4 (IS) internal standard response is erratic, or your calculated concentrations for 2-Hydroxymelatonin are failing accuracy criteria (QC bias >15%).
In Electrospray Ionization (ESI), Matrix Effects (ME) are the result of competition for charge in the expanding droplet. 2-Hydroxymelatonin is a polar metabolite. If it elutes near the void volume (dead time) or co-elutes with phospholipids (specifically glycerophosphocholines), the high abundance of matrix ions will "steal" charge from your analyte.
Crucial Concept: While a deuterated internal standard (d4) is chemically identical and theoretically compensates for matrix effects, it cannot compensate for total signal extinction. If ion suppression exceeds 80-90%, the signal-to-noise ratio (S/N) becomes too low for reliable integration, regardless of the IS correction.
Diagnostic Workflow: Is it Matrix Effect?
Before changing your extraction method, confirm the issue is matrix-related and not instrumental drift.
Troubleshooting Logic Flow
The following decision tree outlines the diagnostic process for identifying matrix effects versus instrument failure.
Figure 1: Diagnostic logic for isolating the source of quantitative failure.
Quantification of Matrix Effects (The Matuszewski Method)[1][2][3]
To scientifically validate your method (per FDA/EMA guidelines), you must calculate the Matrix Factor (MF) . Do not rely on "visual" inspection of peaks.
Protocol: Matrix Factor Calculation
-
Set A (Neat Standards): Prepare 2-Hydroxymelatonin and d4-IS in mobile phase (no matrix).
-
Set B (Post-Extraction Spike): Extract blank matrix (urine/plasma). After extraction, spike the extract with the same concentration of analyte and IS as in Set A.
-
Calculation:
| MF Value | Interpretation | Action Required |
| 1.0 | No Effect | None. Ideal state. |
| < 0.85 | Ion Suppression | High risk. Sensitivity loss. False negatives possible. |
| > 1.15 | Ion Enhancement | High risk. Signal saturation. False positives possible.[1] |
| IS-Normalized MF | 0.95 - 1.05 | The d4-IS is correcting the effect perfectly. Acceptable if S/N remains >10. |
Visualization: Post-Column Infusion (PCI)
The PCI experiment is the "gold standard" for visualizing where in the chromatogram the suppression occurs. This allows you to move your 2-Hydroxymelatonin peak out of the "danger zone."
Experimental Setup:
-
Pump A: Delivers the LC gradient through the column (injecting blank matrix).
-
Pump B (Syringe Pump): Infuses 2-Hydroxymelatonin-d4 (at 100 ng/mL) directly into the flow path via a T-piece after the column but before the MS source.
-
Result: You will see a steady baseline (the infused IS). When the blank matrix elutes interfering compounds, the baseline will dip (suppression) or spike (enhancement).
Common Observation for 2-Hydroxymelatonin:
-
Danger Zone 1 (0.5 - 1.5 min): Unretained salts and urea cause massive suppression.
-
Danger Zone 2 (Late Elution): Phospholipids (Lyso-PCs) elute late in Reverse Phase gradients.
Remediation Strategies: Sample Prep & Chromatography[5][6][7][8]
Since 2-Hydroxymelatonin is polar, standard C18 retention is often insufficient, pushing the peak into the salt suppression zone.
Strategy A: Optimized Solid Phase Extraction (SPE)
Protein Precipitation (PPT) is dirty; it leaves phospholipids in the sample. For this analyte, Polymeric Mixed-Mode Cation Exchange (MCX) is superior because melatonin derivatives have a basic nitrogen (indole ring) that can be protonated.
Recommended MCX Protocol:
-
Load: Acidify sample (pH < 3) to protonate the analyte. Load onto MCX cartridge.
-
Wash 1 (Aqueous): 0.1% Formic Acid in Water (Removes salts/proteins).
-
Wash 2 (Organic): 100% Methanol (Crucial step: Removes neutral phospholipids while analyte stays locked by ionic bond).
-
Elute: 5% Ammonium Hydroxide in Methanol (Breaks ionic bond, releases analyte).
Strategy B: Chromatographic Selectivity
If you cannot use SPE, you must separate the analyte from the suppression zones.
-
Avoid: Standard C18 (Analyte elutes too early with salts).
-
Recommend: Biphenyl or Pentafluorophenyl (PFP) phases. These offer "pi-pi" interactions with the indole ring of 2-Hydroxymelatonin, significantly increasing retention and selectivity without requiring long aqueous holds.
FAQ: Troubleshooting Specific Scenarios
Q1: My d4-IS response drops by 50% in patient samples compared to standards, but the calculated concentration is accurate. Is this a problem? A: Yes and No. If the IS-Normalized Matrix Factor is close to 1.0, the quantification is technically valid because the IS is tracking the analyte. However, a 50% drop indicates significant suppression. This reduces your Lower Limit of Quantitation (LLOQ). If you are working near the detection limit, this suppression will cause "missing" data. You should optimize the wash steps in your extraction.
Q2: I see "double peaks" for 2-Hydroxymelatonin in urine samples. A: This is likely an isobaric interference or an isomer (e.g., 6-Hydroxymelatonin vs. 2-Hydroxymelatonin). 2-Hydroxymelatonin is less common than the 6-isomer. Ensure your chromatography (Biphenyl column recommended) resolves these isomers. Matrix effects can sometimes distort peak shape, making a single peak look like a split peak due to suppression at the peak apex.
Q3: Can I just dilute the sample to reduce matrix effects? A: "Dilute-and-shoot" is effective for reducing matrix effects (usually 1:10 dilution). However, 2-Hydroxymelatonin concentrations can be low (pg/mL to low ng/mL range). Dilution might push your analyte below the LLOQ. If you have a high-sensitivity instrument (e.g., Triple Quad 6500+), dilution is the simplest fix. If not, you need SPE.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[2] [Link]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry, 75(13), 3019-3030. [Link]
-
Bonfiglio, R., et al. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry, 13(12), 1175-1185.[3] [Link]
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B, 852(1-2), 22-34. [Link]
Sources
Technical Support Center: Enhancing 2-Hydroxymelatonin Detection in Serum
Welcome to the technical support center for the sensitive detection of 2-hydroxymelatonin (2-OHM) in serum. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying this low-abundance analyte. Here, we synthesize established bioanalytical principles with specific insights to provide actionable troubleshooting advice and robust protocols.
I. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the analysis of 2-hydroxymelatonin in serum, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the gold standard for this application.
Question 1: Why is my 2-hydroxymelatonin signal weak or non-existent, even in spiked samples?
Answer:
A weak or absent signal for 2-hydroxymelatonin is a common challenge, often attributable to several factors ranging from sample preparation to instrument settings.
-
Causality-Driven Explanation: 2-hydroxymelatonin is a polar molecule, and its concentration in serum is expected to be very low. Furthermore, serum is a complex matrix containing high concentrations of proteins, lipids, and salts that can interfere with detection.[1] The primary culprit for signal loss is often matrix effects , where co-eluting endogenous compounds suppress the ionization of the target analyte in the mass spectrometer's source.[2][3][4][5][6]
-
Troubleshooting Steps:
-
Re-evaluate Sample Preparation: A simple protein precipitation might not be sufficient to remove interfering substances like phospholipids, which are notorious for causing ion suppression.[2][3]
-
Actionable Advice: Implement a more rigorous sample clean-up technique. Solid-phase extraction (SPE) is highly effective for separating analytes from complex matrices.[7] For 2-hydroxymelatonin, a reverse-phase SPE cartridge could be effective. Alternatively, hybrid techniques like phospholipid removal plates can be employed.[2]
-
-
Optimize LC Method: Poor chromatographic separation can lead to co-elution with interfering matrix components.
-
Actionable Advice: Ensure your analytical column is appropriate for polar compounds. A column with a polar-embedded stationary phase or using Hydrophilic Interaction Liquid Chromatography (HILIC) might improve retention and separation from non-polar interferences.[5] Also, check for shifts in retention time which could indicate column degradation or mobile phase issues.[8]
-
-
Check MS/MS Parameters: Incorrect mass transitions or suboptimal ion source parameters will drastically reduce sensitivity.
-
Actionable Advice: Verify the precursor and product ion m/z values for 2-hydroxymelatonin. For instance, a potential transition to monitor could be based on its structure, similar to how 6-hydroxymelatonin is monitored at m/z 249.1 → 190.1.[9][10] Infuse a standard solution of 2-hydroxymelatonin directly into the mass spectrometer to optimize source parameters like capillary voltage, gas flows, and temperature.[11][12]
-
-
Question 2: My results for 2-hydroxymelatonin are inconsistent and not reproducible. What could be the cause?
Answer:
Poor reproducibility in bioanalysis is often a sign of subtle inconsistencies in the workflow or instrument performance degradation.
-
Causality-Driven Explanation: The incremental buildup of matrix components from serum injections can degrade the LC column and contaminate the MS ion source, leading to fluctuating performance.[13] Inconsistent sample preparation can also introduce variability.
-
Troubleshooting Steps:
-
Assess Sample Processing Consistency:
-
Evaluate LC System Stability:
-
Actionable Advice: Monitor the LC pressure trace for any irregularities.[13] Ensure your mobile phases are freshly prepared, as degradation of additives like formic acid can affect chromatography and ionization.[8] It is recommended to make up mobile phases daily, especially those containing methanol and formic acid.[8]
-
-
Inspect the MS Ion Source:
-
Question 3: I suspect matrix effects are impacting my 2-hydroxymelatonin quantification. How can I confirm and mitigate this?
Answer:
Matrix effects are a significant challenge in serum analysis and require a systematic approach to identify and address.[5][6]
-
Causality-Driven Explanation: Matrix effects occur when co-eluting substances from the sample matrix alter the ionization efficiency of the analyte, leading to either ion suppression or enhancement.[2][6] This can lead to inaccurate quantification.
-
Diagnostic Experiment:
-
Post-Extraction Spike Analysis:
-
Prepare a blank serum sample using your standard extraction procedure.
-
Spike a known concentration of 2-hydroxymelatonin into the extracted blank matrix.
-
Separately, prepare a solution of 2-hydroxymelatonin at the same concentration in a clean solvent (e.g., your initial mobile phase).
-
Analyze both samples and compare the peak areas. A significant difference (typically >15%) indicates the presence of matrix effects.
-
-
-
Mitigation Strategies:
Strategy Description Improve Sample Cleanup Use more effective extraction methods like SPE or phospholipid removal to eliminate interfering components.[2][3] Optimize Chromatography Modify the LC gradient to better separate 2-hydroxymelatonin from the matrix components causing suppression. Sample Dilution Diluting the sample can reduce the concentration of interfering matrix components, but may also lower the analyte signal below the detection limit. Use a Stable Isotope-Labeled Internal Standard (SIL-IS) A SIL-IS will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data processing. This is the most robust approach for quantification.[15]
II. Frequently Asked Questions (FAQs)
Q1: What is the best analytical technique for detecting 2-hydroxymelatonin in serum?
For quantitative analysis in a complex matrix like serum, LC-MS/MS is the preferred method due to its high sensitivity and selectivity.[7] ELISA kits are available for melatonin and its major metabolite 6-sulfatoxymelatonin, but a specific and validated kit for 2-hydroxymelatonin is not commonly available.[16][17] Electrochemical sensors are being developed for melatonin but may lack the specificity required to distinguish between its various hydroxylated metabolites in a complex sample.[18][19][20][21]
Q2: How should I handle and store serum samples for 2-hydroxymelatonin analysis?
Proper sample handling is critical to prevent degradation. Blood should be collected and allowed to clot, after which serum is separated by centrifugation.[14] The serum should be stored at -80°C for long-term stability.[14] It's also advisable to protect samples from light, as melatonin and its metabolites can be light-sensitive.[15]
Q3: Can I use a derivatization agent to improve the sensitivity of 2-hydroxymelatonin detection?
Yes, chemical derivatization can improve the chromatographic properties and ionization efficiency of polar molecules like 2-hydroxymelatonin.[22] Derivatization can make the molecule less polar, improving its retention on a reverse-phase column, and can introduce a more readily ionizable group, boosting the MS signal.[22] However, this adds a step to the sample preparation and requires careful optimization. Post-column derivatization is another approach that can enhance detection sensitivity for hydroxyl-containing metabolites.[23]
Q4: What are the expected concentration ranges for 2-hydroxymelatonin in serum?
The endogenous levels of 2-hydroxymelatonin in serum are not well-established and are expected to be very low, likely in the pg/mL range, similar to or lower than melatonin itself.[24][25] Therefore, a highly sensitive analytical method is required.
III. Experimental Workflow & Protocols
Overall Experimental Workflow
The following diagram outlines the general workflow for the analysis of 2-hydroxymelatonin in serum by LC-MS/MS.
Caption: General workflow for 2-hydroxymelatonin analysis.
Detailed Protocol: Sample Preparation using SPE
This protocol provides a starting point for developing a robust sample preparation method. Optimization will be required.
-
Sample Thawing: Thaw frozen serum samples on ice.
-
Internal Standard Spiking: To 200 µL of serum, add 10 µL of a stable isotope-labeled 2-hydroxymelatonin internal standard (e.g., 2-OHM-d4) at a known concentration. Vortex briefly.
-
Protein Precipitation & Loading: Add 600 µL of acidified acetonitrile (e.g., with 0.1% formic acid) to the serum. Vortex for 30 seconds, then centrifuge at 16,000 x g for 10 minutes at 4°C to pellet proteins.[26] Transfer the supernatant to a clean tube.
-
SPE Cartridge Conditioning: Condition a reverse-phase SPE cartridge (e.g., C18, 100 mg) by washing with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from step 3 onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar impurities.
-
Elution: Elute the 2-hydroxymelatonin and internal standard with 1 mL of methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% water, 5% acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial.
LC-MS/MS Parameters (Example)
These parameters are illustrative and should be optimized for your specific instrumentation.
| Parameter | Setting |
| LC Column | C18, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 5% B to 95% B over 5 minutes |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transitions | To be determined empirically by infusing a 2-OHM standard |
IV. Visualization of Key Concepts
Logical Relationship: Mitigating Matrix Effects
The following diagram illustrates the decision-making process for addressing matrix effects.
Caption: Decision tree for troubleshooting matrix effects.
V. References
-
(LCMS) LC-MS and LC-MS/MS Common Troubleshooting Measures - Shimzu UK Limited. (2024, February 13). Retrieved from [Link]
-
Two-dimensional liquid chromatographic analysis of ramelteon in human serum. (2015, December 1). SpringerLink. Retrieved from [Link]
-
Measuring Serum Melatonin in Epidemiologic Studies. National Institutes of Health (NIH). Retrieved from [Link]
-
Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. (2016, May 31). Bioanalysis Zone. Retrieved from [Link]
-
Unexpected drop in sensitivity or low sensitivity for particular analytes. Waters. Retrieved from [Link]
-
Detection of 2-hydroxymelatonin and 4-hydroxymelatonin by LC-MS (SIM mode for m/z249) after irradiation of melatonin solution (cell-free system) with 75 mJ/cm 2. UV absorption spectra of the products (identical to the standards) confirm the structure of the compounds (see insets). ResearchGate. Retrieved from [Link]
-
LCMS Troubleshooting Tips. Shimadzu. Retrieved from [Link]
-
Pretreatment Procedure for metabolomics (Biological sample). Shimadzu. Retrieved from [Link]
-
Development of novel fluorescence derivatization systems enabling highly sensitive and selective detection of biological compounds. J-STAGE. Retrieved from [Link]
-
Measurement of melatonin in body fluids: Standards, protocols and procedures. (2010, November 21). Ovid. Retrieved from [Link]
-
Supplementary Material 1 Standard Operating Procedure: Serum sample collection and processing for molecular analysis. medRxiv. Retrieved from [Link]
-
A sensitive post-column derivatization approach for enhancing hydroxyl metabolites detection. Taipei Medical University. Retrieved from [Link]
-
Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. (2016, November 24). Chromatography Today. Retrieved from [Link]
-
Melatonin ELISA. IBL International. Retrieved from [Link]
-
Human 6-hydroxymelatonin sulfate (6HMS) ELISA Kit. Cusabio. Retrieved from [Link]
-
Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. (2025, November 20). Biotech Spain. Retrieved from [Link]
-
Overcoming Matrix Effects. Bioanalysis Zone. Retrieved from [Link]
-
Development and Validation of an LC–MS/MS-Based Method for Quantifying Urinary Endogenous 6-Hydroxymelatonin. (2022, May 1). J-STAGE. Retrieved from [Link]
-
2-Hydroxymelatonin, Rather Than Melatonin, Is Responsible for RBOH-Dependent Reactive Oxygen Species Production Leading to Premature Senescence in Plants. (2021, October 29). MDPI. Retrieved from [Link]
-
A Brief Assessment of the Bioanalytical Methods by using LC-MS/MS for the Quantitation of Melatonin. BrJAC. Retrieved from [Link]
-
Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. (2015, August 1). American Association for Clinical Chemistry. Retrieved from [Link]
-
New product: Highly sensitive Melatonin ELISA kit for serum and plasma samples. (2024, August 1). Immusmol. Retrieved from [Link]
-
Electrochemical Detection of Melatonin in the Presence of Dopamine on a Ce-Doped Poly(bromocresol purple)-Modified Electrode. National Institutes of Health (NIH). Retrieved from [Link]
-
Nanostructured electrochemical platform for sensitive detection of melatonin in human serum and tablets. ResearchGate. Retrieved from [Link]
-
How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. (2023, August 21). Batavia Biosciences. Retrieved from [Link]
-
Optical sensors for detecting tryptophan and melatonin. (2021, October 11). Dove Medical Press. Retrieved from [Link]
-
Electrochemical detection of exogenously administered melatonin in the brain. National Institutes of Health (NIH). Retrieved from [Link]
-
A novel LC-MS/MS assay for the simultaneous determination of melatonin and its two major metabolites, 6-hydroxymelatonin and 6-sulfatoxymelatonin in dog plasma: Application to a pharmacokinetic study. (2016, January 5). PubMed. Retrieved from [Link]
-
A Sensitive Electrochemical Sensor Based on Sonogel-Carbon Material Enriched with Gold Nanoparticles for Melatonin Determination. (2021, December 24). MDPI. Retrieved from [Link]
-
Quick and Routine Research Quantification of Melatonin in Plasma with the Agilent Ultivo LC/TQ. (2019, January 4). Agilent. Retrieved from [Link]
-
Targeted analysis of seven selected tryptophan-melatonin metabolites: Simultaneous quantification of plasma analytes using fast and sensitive UHPLC–MS/MS. ResearchGate. Retrieved from [Link]
-
Plasma/Serum melatonin - ELISA. DiaSource Diagnostics. Retrieved from [Link]
-
Simultaneous determination of melatonin and 6-hydroxymelatonin in human overnight urine by LC-MS/MS. Unil. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. biotech-spain.com [biotech-spain.com]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. bataviabiosciences.com [bataviabiosciences.com]
- 7. brjac.com.br [brjac.com.br]
- 8. support.waters.com [support.waters.com]
- 9. Development and Validation of an LC–MS/MS-Based Method for Quantifying Urinary Endogenous 6-Hydroxymelatonin [jstage.jst.go.jp]
- 10. api.unil.ch [api.unil.ch]
- 11. shimadzu5270.zendesk.com [shimadzu5270.zendesk.com]
- 12. ssi.shimadzu.com [ssi.shimadzu.com]
- 13. myadlm.org [myadlm.org]
- 14. thno.org [thno.org]
- 15. ovid.com [ovid.com]
- 16. ibl-international.com [ibl-international.com]
- 17. cusabio.com [cusabio.com]
- 18. Electrochemical Detection of Melatonin in the Presence of Dopamine on a Ce-Doped Poly(bromocresol purple)-Modified Electrode - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Electrochemical detection of exogenously administered melatonin in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Sensitive Electrochemical Sensor Based on Sonogel-Carbon Material Enriched with Gold Nanoparticles for Melatonin Determination [mdpi.com]
- 22. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 23. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 24. Measuring Serum Melatonin in Epidemiologic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. New product: Highly sensitive Melatonin ELISA kit for serum and plasma samples - Immusmol [immusmol.com]
- 26. agilent.com [agilent.com]
correcting for ion suppression using 2-Hydroxymelatonin-d4
Technical Support Center: Bioanalytical Applications Topic: Ion Suppression Correction for 2-Hydroxymelatonin Analysis Ticket ID: #ION-SUP-2HM-D4 Responder: Dr. Aris Thorne, Senior Application Scientist
Mission Statement
Welcome to the Advanced Bioanalysis Support Center. You are likely here because your LC-MS/MS sensitivity for 2-Hydroxymelatonin is fluctuating, or your linearity is failing in complex matrices like urine or plasma. This guide moves beyond basic textbook definitions to provide actionable, self-validating protocols for using 2-Hydroxymelatonin-d4 as a stable isotope internal standard (SIL-IS) to correct for matrix effects.
Part 1: The Core Mechanism
Q: How exactly does 2-Hydroxymelatonin-d4 correct for ion suppression?
A: It works through Kinetic & Ionization Normalization , not just chemical similarity.
In Electrospray Ionization (ESI), analytes compete for charge on the surface of evaporating droplets. Matrix components (salts, phospholipids, urea) often "steal" this charge, suppressing the signal of your target.
Because 2-Hydroxymelatonin-d4 is chemically identical to the target (differing only by mass), it:
-
Co-elutes (almost perfectly) with the target.
-
Enters the ESI source at the exact same moment.
-
Experiences the exact same magnitude of suppression.
If the matrix suppresses 50% of your target signal, it also suppresses 50% of the d4-IS signal. The Area Ratio (Target Area / IS Area) remains constant, yielding accurate quantification even when absolute signal intensity crashes.
Caption: The Stable Isotope Dilution (SID) mechanism. The IS acts as a real-time normalization factor for ionization efficiency fluctuations.
Part 2: Diagnostic & Validation Protocols
Do not assume the IS is working. You must validate it using the Matrix Factor (MF) test.
Protocol A: The Quantitative Check (Matrix Factor)
Based on FDA/EMA Bioanalytical Method Validation Guidelines.
Objective: Quantify exactly how much the matrix is suppressing your signal and confirm if the d4-IS compensates for it.
Step-by-Step:
-
Prepare Set A (Neat Solution): Spike 2-Hydroxymelatonin and d4-IS into a clean solvent (mobile phase) at a mid-range concentration (e.g., 10 ng/mL).
-
Prepare Set B (Post-Extraction Spike): Extract blank biological matrix (urine/plasma). After extraction, spike the extract with the same concentration of analyte and IS as Set A.
-
Note: Spiking after extraction differentiates "Matrix Effect" from "Extraction Recovery."
-
-
Analyze: Inject 6 replicates of each.
-
Calculate:
| Metric | Formula | Interpretation |
| Absolute Matrix Factor (MF) | < 1.0 : Ion Suppression> 1.0 : Ion Enhancement1.0 : No Effect | |
| IS-Normalized MF | Must be close to 1.0 (0.85 - 1.15) . This proves the IS is correcting the error. |
Protocol B: The Visual Check (Post-Column Infusion)
The "Gold Standard" for visualizing where suppression occurs.[1]
Objective: Map the "danger zones" in your chromatogram.
Step-by-Step:
-
Setup: Connect a syringe pump containing 2-Hydroxymelatonin (1 µg/mL in mobile phase) to the LC flow path via a T-junction after the column but before the MS source.
-
Infuse: Set the syringe pump to a low flow rate (e.g., 10 µL/min) to generate a steady background signal (baseline rise).
-
Inject: Inject a Blank Matrix Extract (e.g., extracted urine) via the LC autosampler.
-
Observe: Watch the steady baseline of the infused analyte.
-
Dip in baseline: Indicates a suppression zone.
-
Peak in baseline: Indicates enhancement.
-
-
Overlay: Overlay your actual analyte chromatogram. Crucial: Your analyte peak must NOT elute during a suppression dip. If it does, and the dip is sharp, the d4-IS might not correct it perfectly due to slight RT shifts.
Part 3: Troubleshooting Specific Issues
Issue 1: The Deuterium Isotope Effect (Retention Time Shift)
Symptom: The 2-Hydroxymelatonin-d4 peak elutes slightly earlier than the non-deuterated target. Cause: Deuterium is slightly less lipophilic than Hydrogen. On Reversed-Phase LC (C18), this causes d4-analogs to elute faster. Risk: If the shift is large (>0.1 min) and the suppression zone is narrow (sharp), the IS and Analyte may experience different ionization environments. Fix:
-
Chromatography: Use a shallower gradient slope to merge the peaks.
-
Switch IS: If the shift is unmanageable, consider a 13C or 15N labeled standard (no RT shift), though these are more expensive.
Issue 2: Cross-Signal Contribution (Crosstalk)
Symptom: You see a peak in the Quantifier channel (Target) when injecting only the Internal Standard. Cause: Impurity in the d4 standard (containing d0) or natural isotopic abundance. Fix:
-
Check Certificate of Analysis: Ensure isotopic purity is >99%.
-
Blank Check: Inject a "Zero Sample" (Matrix + IS only). The interference in the analyte channel must be < 20% of the LLOQ (Lower Limit of Quantitation).[2]
Issue 3: High Variability in IS Response
Symptom: The IS peak area varies by >50% between samples, but the Ratio is stable. Diagnosis: This confirms severe matrix effects. While the ratio corrects for it, extreme suppression (>80%) reduces the signal-to-noise ratio (S/N), hurting sensitivity. Fix:
-
Dilute: Dilute the sample 1:5 or 1:10. Matrix effects drop exponentially with dilution.
-
Clean-up: Move from Protein Precipitation to Solid Phase Extraction (SPE) to remove phospholipids.
Troubleshooting Logic Tree
Caption: Decision tree for isolating matrix effects versus chromatographic issues.
References
-
FDA (U.S. Food and Drug Administration). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
- Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.
-
Waters Corporation. (2007). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Retrieved from [Link]
Sources
Technical Support Center: Minimizing Deuterium Exchange in Melatonin-d4 Metabolite Analysis
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with melatonin-d4 and its metabolites. This guide is designed to provide in-depth, practical solutions to the common and complex challenges associated with maintaining the isotopic integrity of your deuterated internal standards during bioanalysis. As your dedicated application scientist, my goal is to move beyond simple procedural lists and explain the fundamental principles behind each recommendation, empowering you to develop robust and reliable analytical methods.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I'm observing a loss of my deuterium label on melatonin-d4 during sample preparation. What are the likely causes and how can I prevent this?
A1: Understanding the "Why": The Chemistry of Deuterium Exchange
Deuterium exchange, or "back-exchange," is the process where deuterium atoms on your labeled internal standard are replaced by hydrogen atoms from the surrounding environment (e.g., solvents, reagents, or the biological matrix itself).[1] This is a chemically driven process, and its rate is highly dependent on the specific location of the deuterium atoms and the pH of the solution.[1][2]
Deuterium atoms attached to heteroatoms like oxygen (-OD) or nitrogen (-ND) are highly labile and will exchange almost instantaneously with protons from any protic solvent like water or methanol. However, for melatonin-d4, the deuterium labels are typically on the ethylamine side chain, which are carbon-bound and generally more stable. Significant exchange at these positions suggests that your experimental conditions are unintentionally promoting this undesirable reaction.
The primary culprits for promoting the exchange of carbon-bound deuterium are strongly acidic or basic conditions.[2] These conditions can facilitate enolization or other transient chemical states that make the C-D bond more susceptible to cleavage and replacement by a C-H bond.
Troubleshooting Protocol: Stabilizing Melatonin-d4 During Sample Preparation
-
pH Control is Critical:
-
Recommendation: Maintain the pH of all solutions, from sample collection through to final reconstitution, as close to neutral (pH 6.0-7.5) as possible. The minimum exchange rate for many compounds occurs at a slightly acidic pH, around 2.5-3.0, but this can vary.[3] However, for routine sample handling, near-neutral pH is a safer starting point.
-
Causality: Extreme pH levels can catalyze the exchange of deuterium for hydrogen.[2] By controlling the pH, you minimize the chemical driving force for this exchange.
-
-
Solvent Selection:
-
Recommendation: Whenever possible, use aprotic solvents (e.g., acetonitrile, ethyl acetate) for extraction and reconstitution steps. If aqueous or protic solvents are necessary, minimize the exposure time and temperature.
-
Causality: Aprotic solvents lack exchangeable protons and therefore present a less reactive environment for your deuterated standard.
-
-
Temperature Management:
-
Recommendation: Perform all sample preparation steps at reduced temperatures (e.g., on an ice bath). Avoid prolonged exposure to room temperature or elevated temperatures used for solvent evaporation.
-
Causality: Deuterium exchange is a chemical reaction with a rate that is dependent on temperature. Lowering the temperature slows down the rate of back-exchange.[4]
-
Experimental Workflow for Assessing Label Stability
Caption: Major metabolic pathways of melatonin.
The introduction of a hydroxyl group in the 6-position, for example, changes the electronic properties of the indole ring, which could potentially increase the lability of deuterium atoms on the side chain, especially under non-ideal pH conditions during sample workup.
Troubleshooting Strategies for Metabolite Stability
-
Re-evaluate Extraction pH:
-
Recommendation: The optimal pH for extracting the parent drug may not be ideal for its metabolites. Perform extraction efficiency and stability tests for the key metabolites at various pH values.
-
Causality: Metabolites often have different pKa values than the parent compound. Using a pH that is optimal for the metabolite's stability, even if it slightly compromises the parent's extraction recovery, can be a necessary trade-off.
-
-
Minimize Time in Protic Solvents:
-
Recommendation: If using liquid-liquid extraction (LLE) or solid-phase extraction (SPE) with aqueous buffers, keep the contact time to a minimum. Expedite evaporation steps.
-
Causality: The longer the deuterated metabolite is in an environment with exchangeable protons, the greater the opportunity for back-exchange.
-
-
Consider the Location of Deuteration:
-
Recommendation: If you have the option, choose a deuterated standard where the labels are on a part of the molecule that is distant from the sites of metabolic modification. For melatonin, labels on the N-acetyl group or the methoxy group might be more stable through metabolism than those on the ethylamine side chain, though this requires empirical verification.
-
Causality: Placing deuterium labels on a metabolically stable part of the molecule reduces the risk that enzymatic action will create a chemical environment that promotes exchange.
-
Q3: I'm using LC-MS/MS. Can the analytical instrumentation itself cause deuterium exchange?
A3: On-Column and In-Source Exchange: A Real Phenomenon
Yes, deuterium exchange can occur during the LC-MS/MS analysis itself, although it is less common than during sample preparation if the system is properly configured. The two main areas of concern are the liquid chromatography column and the mass spectrometer's ion source.
-
On-Column Exchange: This can happen if the mobile phase has a high concentration of exchangeable protons (e.g., un-buffered water) and the column temperature is elevated. The stationary phase itself can also play a role.
-
In-Source Exchange: Gas-phase hydrogen-deuterium exchange can occur within the ion source of the mass spectrometer. [5]This is more likely in sources that operate at higher pressures and temperatures.
Best Practices for LC-MS/MS Analysis to Minimize Exchange
| Parameter | Recommendation | Rationale |
| Mobile Phase pH | Use a mobile phase buffered at a pH where exchange is minimized (typically pH 2.5-4.0 for silica-based columns). | Controls the availability of protons and maintains a stable chemical environment on the column. [3] |
| Column Temperature | Maintain a low to moderate column temperature (e.g., 25-40°C). | Reduces the rate of any on-column exchange reactions. [4] |
| Solvent Composition | Use deuterated solvents (e.g., D₂O, MeOD) in the mobile phase if extreme measures are needed, though this is often impractical for routine analysis. | Removes the source of exchangeable protons from the chromatographic system. [6] |
| Ion Source Settings | Optimize source temperature and gas flows to be as low as possible while maintaining adequate sensitivity. | Minimizes the potential for gas-phase exchange within the ion source. [5] |
LC-MS/MS System Suitability Test for Exchange
-
Prepare a test solution: Dissolve melatonin-d4 and its expected deuterated metabolites in the final mobile phase composition.
-
Infuse directly: Infuse the solution directly into the mass spectrometer, bypassing the LC column. Acquire data and confirm the isotopic purity.
-
Inject on-column: Inject the same solution onto the LC-MS system and run the intended analytical method.
-
Compare results: Compare the isotopic distribution of the peaks from the on-column injection to the direct infusion. A significant shift towards lower masses in the on-column data indicates that exchange is occurring during the chromatography step.
By systematically addressing potential sources of deuterium exchange from sample preparation through to final analysis, you can ensure the integrity of your melatonin-d4 internal standard and the accuracy of your quantitative data.
References
-
ScienceOpen. (n.d.). Melatonin biosynthesis pathways in nature and its production in engineered microorganisms. Retrieved from [Link]
-
Wikipedia. (2024). Melatonin. Retrieved from [Link]
-
ResearchGate. (n.d.). Melatonin metabolic pathway. Retrieved from [Link]
-
Hardeland, R. (2009). Melatonin Metabolism in the Central Nervous System. PMC. Retrieved from [Link]
-
PubMed. (2005). Determination of melatonin and its precursors and metabolites using capillary electrophoresis with UV and fluorometric detection. Retrieved from [Link]
-
Walczewska-Jeziorna, M., et al. (2021). Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. MDPI. Retrieved from [Link]
-
Coelho, M. B., et al. (2013). Assessing melatonin and its oxidative metabolites amounts in biological fluid and culture medium by liquid chromatography electrospray ionization tandem mass spectrometry (LC–ESI-MS/MS). RSC Publishing. Retrieved from [Link]
-
Zhang, Z., et al. (1995). The pH dependence of hydrogen-deuterium exchange in trp repressor. PMC. Retrieved from [Link]
-
ResearchGate. (2005). Measurement of Melatonin and its Metabolites: Importance for the Evaluation of Their Biological Roles. Retrieved from [Link]
-
Konermann, L., et al. (2023). Fundamentals of HDX-MS. Portland Press. Retrieved from [Link]
-
Wikipedia. (2024). Hydrogen–deuterium exchange. Retrieved from [Link]
-
Rzepka-Migut, B., & Papuć, E. (2021). Melatonin-Measurement Methods and the Factors Modifying the Results. A Systematic Review of the Literature. PMC. Retrieved from [Link]
-
Ren, D., et al. (2013). Hydrogen–Deuterium Exchange and Mass Spectrometry Reveal the pH-Dependent Conformational Changes of Diphtheria Toxin T Domain. PMC. Retrieved from [Link]
-
Masson, G. R., et al. (2021). Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems. ACS Publications. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]
-
Semantic Scholar. (2024). Hydrophilic Interaction Liquid Chromatography–Hydrogen/ Deuterium Exchange–Mass Spectrometry (HILIC-HDX-MS) for. Retrieved from [Link]
-
Marcsisin, S. R., & Engen, J. R. (2010). Hydrogen-Deuterium Exchange Mass Spectrometry: A Novel Structural Biology Approach to Structure, Dynamics and Interactions of Proteins and Their Complexes. PMC. Retrieved from [Link]
-
Iordache, A. M., et al. (2020). Assessment of Melatonin and Its Precursors Content by a HPLC-MS/MS Method from Different Romanian Wines. ACS Publications. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards? Retrieved from [Link]
-
AptoChem. (2008). Deuterated internal standards and bioanalysis. Retrieved from [Link]
-
ACS Publications. (2021). Hydrogen/Deuterium Exchange Aiding Metabolite Identification in Single-Cell Nanospray High-Resolution Mass Spectrometry Analysis. Retrieved from [Link]
-
Rand, K. D., et al. (2016). Tuning a High Transmission Ion Guide to Prevent Gas-Phase Proton Exchange During H/D Exchange MS Analysis. ACS Publications. Retrieved from [Link]
-
Sheng, J., et al. (2012). Hydrogen/Deuterium Exchange-LC-MS Approach to Characterize the Action of Heparan Sulfate C5-Epimerase. PMC. Retrieved from [Link]
-
Wales, T. E., et al. (2008). Considerations in the analysis of hydrogen exchange mass spectrometry data. PMC. Retrieved from [Link]
-
Waters. (n.d.). Hydrogen Deuterium Exchange Mass Spectrometry (HDX-MS) Tools & Solutions. Retrieved from [Link]
-
Seneff, S., & Nigh, G. (2025). Regulation of Melatonin Metabolism by Gut Microbes and the Role of Deuterium. Preprints.org. Retrieved from [Link]
-
Springer. (2016). Hydrogen-Deuterium Exchange Mass Spectrometry to Study Protein Complexes. Retrieved from [Link]
-
Le, T., et al. (2021). Optimization of Sample Preparation for Metabolomics Exploration of Urine, Feces, Blood and Saliva in Humans Using Combined NMR and UHPLC-HRMS Platforms. PMC. Retrieved from [Link]
-
ResearchGate. (2025). Regulation of Melatonin Metabolism by Gut Microbes and the Role of Deuterium. Retrieved from [Link]
-
ResearchGate. (2015). Hydrogen/deuterium exchange in mass spectrometry. Retrieved from [Link]
-
Preprints.org. (2025). Regulation of Melatonin Metabolism by Gut Microbes and the Role of Deuterium. Retrieved from [Link]
-
ResearchGate. (2006). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
Hardeland, R. (2021). Melatonin, Its Metabolites and Their Interference with Reactive Nitrogen Compounds. MDPI. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 4. portlandpress.com [portlandpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Optimization of Sample Preparation for Metabolomics Exploration of Urine, Feces, Blood and Saliva in Humans Using Combined NMR and UHPLC-HRMS Platforms - PMC [pmc.ncbi.nlm.nih.gov]
preventing oxidation of 2-hydroxymelatonin during extraction
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-hydroxymelatonin. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the extraction of this highly labile molecule. My aim is to equip you with the knowledge to anticipate and prevent the oxidative degradation of 2-hydroxymelatonin, ensuring the integrity and accuracy of your experimental results.
Understanding the Challenge: The Inherent Instability of 2-Hydroxymelatonin
2-Hydroxymelatonin, a major metabolite of melatonin, possesses a catechol-like moiety, making it exceptionally susceptible to oxidation.[1][2][3] This chemical characteristic is the root cause of the difficulties encountered during its extraction and analysis. The presence of two adjacent hydroxyl groups on the indole ring renders the molecule a prime target for reactive oxygen species (ROS), leading to the formation of quinone-type products and subsequent degradation.[4] This process can be initiated or accelerated by exposure to oxygen, light, high temperatures, and certain metal ions.[5]
The primary oxidative degradation product of 2-hydroxymelatonin is N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK).[6][7] The conversion to AFMK can occur both enzymatically and non-enzymatically.[7][8] Understanding this degradation pathway is crucial for developing effective strategies to preserve the integrity of 2-hydroxymelatonin during your experimental workflow.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the extraction of 2-hydroxymelatonin in a question-and-answer format.
Question 1: I am observing significant degradation of my 2-hydroxymelatonin standard even before sample extraction. What could be the cause and how can I prevent it?
Answer:
The pre-analytical stability of your 2-hydroxymelatonin standard is critical. Its degradation before it's even used for spiking or calibration curves will invariably lead to inaccurate quantification. Here’s a breakdown of potential causes and solutions:
-
Solvent Choice: The solvent used to dissolve your standard can significantly impact its stability. Avoid solvents that can generate peroxides over time, such as older bottles of ether or tetrahydrofuran (THF).
-
Recommendation: Use freshly opened, HPLC-grade methanol or ethanol. For aqueous solutions, use ultrapure water and consider degassing it by sonication or sparging with nitrogen to remove dissolved oxygen.
-
-
Storage Conditions: Exposure to light and elevated temperatures will accelerate oxidation.
-
Recommendation: Store your stock solution in amber vials at -80°C.[9] For working solutions, prepare them fresh daily and keep them on ice and protected from light during use.
-
-
pH of the Solution: The stability of catechols is pH-dependent.[4] Neutral to alkaline conditions can promote oxidation.
-
Recommendation: Maintain a slightly acidic pH (around 3-5) for your standard solutions. This can be achieved by adding a small amount of a compatible acid, such as formic acid or acetic acid, to the solvent.
-
Question 2: My recovery of 2-hydroxymelatonin from biological samples (e.g., plasma, tissue homogenate) is consistently low. I suspect oxidation during the extraction process. What steps can I take to improve recovery?
Answer:
Low recovery is a classic sign of degradation during the sample preparation workflow. Here is a multi-pronged approach to mitigate this:
-
Immediate Sample Processing: Process your samples as quickly as possible after collection. If immediate processing is not feasible, flash-freeze them in liquid nitrogen and store them at -80°C until you are ready for extraction.[9]
-
Incorporate Antioxidants: The addition of antioxidants to your extraction buffer is one of the most effective strategies.
-
Ascorbic Acid (Vitamin C): A highly effective and commonly used antioxidant that readily scavenges free radicals.
-
EDTA (Ethylenediaminetetraacetic acid): A chelating agent that sequesters metal ions (like Fe²⁺ and Cu²⁺) which can catalyze oxidation reactions.
-
Sodium Metabisulfite: A reducing agent that can help maintain a reducing environment.
-
| Antioxidant | Recommended Concentration | Mechanism of Action |
| Ascorbic Acid | 0.1 - 1% (w/v) | Free radical scavenger |
| EDTA | 1 - 5 mM | Metal ion chelator |
| Sodium Metabisulfite | 0.1 - 0.5% (w/v) | Reducing agent |
-
Use of Degassed Solvents: As with your standards, all solvents used for extraction should be degassed to minimize dissolved oxygen.
-
Perform Extractions on Ice: Lowering the temperature slows down the rate of chemical reactions, including oxidation. Conduct all extraction steps on ice.
-
Work Under an Inert Atmosphere: For extremely sensitive samples, consider performing the extraction in a glove box under a nitrogen or argon atmosphere to eliminate oxygen exposure.
Question 3: I'm using a solid-phase extraction (SPE) protocol, but my results are not reproducible. Could oxidation be occurring on the SPE cartridge?
Answer:
Yes, oxidation can certainly occur during the SPE process. The large surface area of the sorbent material can, in some cases, facilitate oxidation if not handled correctly.
-
Conditioning and Equilibration: Ensure your SPE cartridges are properly conditioned and equilibrated with degassed solvents.
-
Sample Loading: Load the sample onto the cartridge immediately after preparation. Do not let the sample sit on the cartridge for extended periods before washing and elution.
-
Drying Step: If your protocol includes a drying step, be mindful of the time and the method. Passing air through the cartridge for an extended period can introduce a significant amount of oxygen. Use a gentle stream of nitrogen instead of air if possible.
-
Elution: Elute 2-hydroxymelatonin with a solvent containing an antioxidant. For example, if you are eluting with methanol, add a small percentage of ascorbic acid to the elution solvent.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation product of 2-hydroxymelatonin that I should be aware of?
The primary product of 2-hydroxymelatonin oxidation is N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK).[6][7] In some analytical methods, it may be beneficial to monitor for the appearance of AFMK as an indicator of 2-hydroxymelatonin degradation.
Q2: Are there any specific analytical techniques that are better suited for analyzing 2-hydroxymelatonin?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of 2-hydroxymelatonin and its metabolites.[9][10] Its high sensitivity and selectivity allow for accurate quantification even at low concentrations and can help to distinguish the analyte from potential interferences and degradation products.
Q3: Can I use the same extraction protocol for both 2-hydroxymelatonin and melatonin?
While the general principles of extraction are similar, the protocols need to be adapted for the increased instability of 2-hydroxymelatonin. Protocols for melatonin may not be stringent enough to prevent the oxidation of its hydroxylated metabolite.[11][12][13] The key difference will be the mandatory inclusion of antioxidants and more rigorous measures to exclude oxygen for 2-hydroxymelatonin extraction.
Q4: How does pH affect the stability of 2-hydroxymelatonin during extraction?
Slightly acidic conditions (pH 3-5) are generally preferred for the extraction of catechol-containing compounds like 2-hydroxymelatonin.[4] This is because the protonated form of the hydroxyl groups is less susceptible to oxidation than the deprotonated form, which is more prevalent at neutral or alkaline pH.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of 2-Hydroxymelatonin from Plasma
This protocol is designed for the extraction of 2-hydroxymelatonin from plasma samples and incorporates several measures to prevent oxidation.
Materials:
-
Plasma sample
-
Internal Standard (IS) solution (e.g., d4-2-hydroxymelatonin)
-
Extraction Solvent: Ethyl acetate with 0.1% (w/v) ascorbic acid (prepare fresh)
-
Reconstitution Solvent: 50:50 (v/v) Acetonitrile:Water with 0.1% formic acid
-
Microcentrifuge tubes
-
Centrifuge
Procedure:
-
Sample Preparation: Thaw plasma samples on ice.
-
Spiking: In a microcentrifuge tube, add 100 µL of plasma. Spike with 10 µL of the internal standard solution.
-
Acidification: Add 10 µL of 1 M formic acid to acidify the sample.
-
Addition of Antioxidant: Add 20 µL of a 10% (w/v) ascorbic acid solution in water.
-
Extraction: Add 500 µL of the extraction solvent (ethyl acetate with 0.1% ascorbic acid).
-
Vortexing: Vortex the tube vigorously for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new microcentrifuge tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent.
-
Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) of 2-Hydroxymelatonin from Urine
This protocol outlines an SPE procedure for cleaning up urine samples prior to analysis.
Materials:
-
Urine sample
-
Internal Standard (IS) solution
-
SPE Cartridge (e.g., C18)
-
Conditioning Solvent: Methanol (degassed)
-
Equilibration Solvent: Water with 0.1% formic acid (degassed)
-
Wash Solvent: 5% Methanol in water with 0.1% formic acid (degassed)
-
Elution Solvent: Methanol with 0.1% (w/v) ascorbic acid (prepare fresh)
-
Centrifuge
Procedure:
-
Sample Preparation: Thaw urine samples on ice. Centrifuge at 3000 x g for 10 minutes at 4°C to remove particulates.
-
Spiking and Dilution: Take 500 µL of the supernatant and spike with 10 µL of the internal standard. Dilute with 500 µL of water containing 0.1% formic acid.
-
SPE Cartridge Conditioning: Condition the C18 SPE cartridge with 1 mL of methanol.
-
SPE Cartridge Equilibration: Equilibrate the cartridge with 1 mL of water with 0.1% formic acid.
-
Sample Loading: Load the diluted urine sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of the wash solvent.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 1-2 minutes.
-
Elution: Elute the 2-hydroxymelatonin with 1 mL of the elution solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in Protocol 1.
-
Analysis: Proceed with LC-MS/MS analysis.
Visualizations
Caption: Oxidation pathway of 2-hydroxymelatonin to AFMK.
Caption: Recommended workflow for 2-hydroxymelatonin extraction.
References
-
Ma, X., Idle, J. R., & Gonzalez, F. J. (2008). A Metabolomic Perspective of Melatonin Metabolism in the Mouse. Endocrinology, 149(4), 1869–1879. [Link]
-
Ximenes, V. F., & Curi-Papadilatos, D. (2010). Oxidation of melatonin by taurine chloramine. Journal of Pineal Research, 49(1), 60-66. [Link]
-
Artime, S., Cernuda-Cernuda, R., & Garcia, J. C. (2021). Protocol for the quantification of melatonin and AFMK in cerebrospinal fluid by LC-MS/MS. STAR Protocols, 2(4), 100898. [Link]
-
Slominski, A. T., Reiter, R. J., & Fischer, T. W. (2012). Pathways of melatonin degradation. In Melatonin and Melatonergic Drugs in Clinical Practice (pp. 1-12). Springer, Vienna. [Link]
-
Venkatraman, S., & Go, M. L. (2011). Measurement of melatonin in body fluids: Standards, protocols and procedures. Child's Nervous System, 27(6), 879–891. [Link]
-
Lee, H. J., & Back, K. (2021). 2-Hydroxymelatonin, Rather Than Melatonin, Is Responsible for RBOH-Dependent Reactive Oxygen Species Production Leading to Premature Senescence in Plants. International Journal of Molecular Sciences, 22(21), 11783. [Link]
-
Corpas, F. J., & Palma, J. M. (2022). Interactions of melatonin, reactive oxygen species, and nitric oxide during fruit ripening: an update and prospective view. Journal of Experimental Botany, 73(18), 6149–6160. [Link]
-
Arnao, M. B., & Hernández-Ruiz, J. (2021). Melatonin and Phytomelatonin: Chemistry, Biosynthesis, Metabolism, Distribution and Bioactivity in Plants and Animals—An Overview. International Journal of Molecular Sciences, 22(18), 10057. [Link]
-
Ye, T., Hao, Y. H., Yu, L., Shi, H., Reiter, R. J., & Feng, Y. Q. (2017). A Simple, Rapid Method for Determination of Melatonin in Plant Tissues by UPLC Coupled with High Resolution Orbitrap Mass Spectrometry. Frontiers in Plant Science, 8, 64. [Link]
-
Gao, T., He, F., & Li, H. (2022). Crosstalk between melatonin and reactive oxygen species in fruits and vegetables post-harvest preservation: An update. Frontiers in Plant Science, 13, 999330. [Link]
-
Ye, T., Hao, Y. H., Yu, L., Shi, H., Reiter, R. J., & Feng, Y. Q. (2017). A Simple, Rapid Method for Determination of Melatonin in Plant Tissues by UPLC Coupled with High Resolution Orbitrap Mass Spectrometry. ResearchGate. [Link]
-
Romero, A., & Radi, R. (2009). Oxidation of melatonin by oxoferryl hemoglobin: A mechanistic study. Free Radical Biology and Medicine, 47(1), 112-118. [Link]
-
Arnao, M. B., & Hernández-Ruiz, J. (2024). Have All of the Phytohormonal Properties of Melatonin Been Verified?. International Journal of Molecular Sciences, 25(6), 3465. [Link]
-
Numviyimana, C., Chmiel, T., Kot-Wasik, A., & Namieśnik, J. (2018). Study of pH and temperature effect on lipophilicity of catechol-containing antioxidants by reversed phase liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 160, 22-29. [Link]
-
Lee, H. J., & Back, K. (2021). 2-Hydroxymelatonin, Rather Than Melatonin, Is Responsible for RBOH-Dependent Reactive Oxygen Species Production Leading to Premature Senescence in Plants. PMC. [Link]
-
Kim, T. K., Lin, Z., & Slominski, A. T. (2013). Metabolism of melatonin and biological activity of intermediates of melatoninergic pathway in human skin cells. The FASEB Journal, 27(7), 2742–2753. [Link]
-
Okhlobystina, P. D., & Okhlobystin, O. Y. (2022). Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. Molecules, 27(10), 3192. [Link]
-
Martínková, L., Grulich, M., & Pátek, M. (2021). Examples of natural and synthetic catechols with antioxidant or... ResearchGate. [Link]
-
Okhlobystina, P. D., & Okhlobystin, O. Y. (2022). Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. ResearchGate. [Link]
-
Quintero-Quiroz, J., & Arrázola, G. (2020). Extraction, separation, and evaluation of antioxidant effect of the different fractions of polyphenols from cocoa beans. Redalyc. [Link]
-
López-Vidaña, E. C., & Ceballos-Reyes, G. (2021). Optimized Extraction, Microencapsulation, and Stability of Anthocyanins. Polish Journal of Food and Nutrition Sciences, 71(1), 69-78. [Link]
-
Carrier, D. J., & Brijwani, K. (2010). Bio-based extraction and stabilization of anthocyanins. ResearchGate. [Link]
-
Byeon, Y., & Back, K. (2019). Suppression of Melatonin 2-Hydroxylase Increases Melatonin Production Leading to the Enhanced Abiotic Stress Tolerance against Cadmium, Senescence, Salt, and Tunicamycin in Rice Plants. International Journal of Molecular Sciences, 20(19), 4930. [Link]
-
Lee, H. J., & Back, K. (2016). Predominance of 2-hydroxymelatonin over melatonin in plants. Journal of Pineal Research, 60(2), 229-236. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.pg.edu.pl [chem.pg.edu.pl]
- 5. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 6. Oxidation of melatonin by taurine chloramine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolism of melatonin and biological activity of intermediates of melatoninergic pathway in human skin cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Protocol for the quantification of melatonin and AFMK in cerebrospinal fluid by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. Frontiers | A Simple, Rapid Method for Determination of Melatonin in Plant Tissues by UPLC Coupled with High Resolution Orbitrap Mass Spectrometry [frontiersin.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Melatonin & Metabolite LC-MS/MS Analysis
Topic: Eliminating Carryover in Indole Quantitation
To: Research Scientists & Bioanalytical Method Developers From: Senior Application Scientist, Mass Spectrometry Division Re: Troubleshooting Persistent Carryover for Melatonin, 6-Sulfatoxymelatonin (aMT6s), and 6-Hydroxymelatonin
Executive Summary: The "Sticky" Indole Problem
Melatonin and its metabolites possess an indole core that exhibits significant lipophilicity and adsorption potential. In LC-MS/MS analysis, this results in "carryover"—where analytes from a high-concentration sample (e.g., night-time urine/plasma) contaminate subsequent low-concentration samples (e.g., day-time baseline).
This guide moves beyond basic advice. It treats your LC-MS system as a chain of potential adsorption sites, providing validated protocols to eliminate carryover at the source.
Module 1: Hardware & Autosampler Optimization
User Question: "I see analyte peaks in my solvent blanks immediately following my high calibration standard. My standard needle wash (50:50 MeOH:H2O) isn't working. What should I use?"
Technical Diagnosis: The indole moiety in melatonin adheres strongly to hydrophobic surfaces (PTFE tubing, injection valves, and needle coatings). A standard 50% organic wash is insufficient to desorb these molecules from the needle surface. You need a "chaotropic" wash solvent that disrupts hydrophobic interactions more effectively than your mobile phase.
The Solution: Multi-Component "Magic" Wash Replace your weak needle wash with the following formulation. This mixture utilizes Isopropanol (IPA) for solubility and Acetone/Acetonitrile for desorption power.
| Component | Percentage (v/v) | Function |
| Acetonitrile (ACN) | 25% | Solubilizes the indole core. |
| Methanol (MeOH) | 25% | General organic solvent; miscible with aqueous phase. |
| Isopropanol (IPA) | 25% | High viscosity/strong elution strength for lipophilics. |
| Water (H2O) | 25% | Prevents precipitation of buffer salts in the valve. |
| Formic Acid (FA) | 0.1% | Acidification helps protonate the analyte, reducing surface binding. |
Protocol Implementation:
-
Wash Volume: Increase needle wash volume to at least 3x the injection loop volume.
-
Dip Time: Program a "Pre-injection" dip (2 seconds) and a "Post-injection" dip (minimum 10 seconds).
-
Valve Switching: If your system allows, switch the injection valve to "bypass" mode immediately after the sample is loaded onto the column to wash the loop thoroughly during the run [1].
Module 2: Chromatographic Method & Column Hygiene
User Question: "My blanks are clean initially, but ghost peaks appear after 10-20 injections. Is my column failing?"
Technical Diagnosis: This is column accumulation , not injector carryover. Melatonin metabolites (especially sulfated ones like aMT6s) can accumulate on the head of the column if the re-equilibration phase is too short or the organic flush is too weak. Over time, these elute randomly as "ghost peaks."
The Solution: The "Sawtooth" Gradient Wash A linear gradient is often insufficient. Implement a sawtooth wash step at the end of every injection cycle.
Recommended Gradient Profile (Example for C18 Column):
| Time (min) | % Organic (B) | Action | Mechanism |
| 0.0 - 3.0 | 5% -> 95% | Separation | Analyte elution. |
| 3.0 - 4.0 | 95% (Hold) | Flush 1 | Remove lipophilic matrix. |
| 4.0 - 4.2 | 95% -> 10% | Drop | Destabilize equilibrium. |
| 4.2 - 4.5 | 10% -> 98% | Sawtooth | Rapid solvent shock to strip column. |
| 4.5 - 5.5 | 98% (Hold) | Flush 2 | Final cleaning. |
| 5.5 - 7.0 | 5% | Re-equilibration | Prepare for next injection. |
Why this works: Rapidly cycling between low and high organic strength creates a "solvent shock" that is more effective at stripping bound compounds than a static high-organic hold [2].
Module 3: Workflow & Sample Management
User Question: "I am analyzing circadian profiles. My day samples (low conc.) following night samples (high conc.) are consistently failing QC. How do I manage this?"
Technical Diagnosis: The dynamic range of melatonin is extreme. Night-time concentrations can be 10-20x higher than day-time levels. Injecting them in chronological order (Day -> Night -> Day) guarantees carryover into the second day's set.
Data: The Concentration Disparity
| Analyte | Matrix | Typical "Day" Conc. | Typical "Night" Conc. | Risk Factor |
|---|---|---|---|---|
| Melatonin | Plasma | < 5 pg/mL | 50 - 100 pg/mL | High |
| aMT6s | Urine | < 2 ng/mL | 20 - 50 ng/mL | Extreme |
The Solution: Concentration-Based Batching Do not inject samples in chronological order of collection.
-
Presort Samples: Group all "Day" samples (08:00 - 18:00) and "Night" samples (20:00 - 06:00) separately.[1]
-
Injection Order:
-
Block A: Low Concentration (Day) samples.
-
Block B: High Concentration (Night) samples.
-
-
The "Blank Sandwich": If you must inject a low sample after a high one, insert two double-blank injections between them.
Module 4: Diagnostics & Validation Logic
User Question: "How do I prove the carryover is gone? What is the pass/fail criteria?"
Technical Diagnosis: You need a systematic way to isolate the source (System vs. Column) and a validation standard based on regulatory guidelines (ICH M10).
Troubleshooting Logic Tree Use the following logic flow to diagnose the specific source of your carryover.
Figure 1: Decision matrix for isolating the physical source of carryover (Hardware vs. Chemistry).
Regulatory Acceptance Criteria (ICH M10) According to the ICH M10 Bioanalytical Method Validation guidelines, carryover is acceptable ONLY if:
-
Blank Response: The peak area in the blank following the ULOQ is ≤ 20% of the peak area of the Lower Limit of Quantification (LLOQ) [3].
-
Internal Standard: Carryover of the IS must be ≤ 5% of the average IS response [3].
References
-
Waters Corporation. (2020).[2] Carryover Mitigation Using Needle Wash Solvent Chemistry and Autosampler Features of a UPLC-MS System. LabRulez LCMS. Link
-
Dolan, J. W. (2015). Attacking Carryover. LCGC North America. Link
-
International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA Guidance for Industry. Link
-
Zhao, H., et al. (2016).[3] A novel LC-MS/MS assay for the simultaneous determination of melatonin and its two major metabolites... in dog plasma. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Van Faassen, M., et al. (2020). Mass spectrometric quantification of urinary 6-sulfatoxymelatonin: age-dependent excretion and biological variation. Clinical Chemistry and Laboratory Medicine. Link
Sources
- 1. msf.barefield.ua.edu [msf.barefield.ua.edu]
- 2. waters.com [waters.com]
- 3. A novel LC-MS/MS assay for the simultaneous determination of melatonin and its two major metabolites, 6-hydroxymelatonin and 6-sulfatoxymelatonin in dog plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
validation of LC-MS/MS method for 2-hydroxymelatonin using d4 standard
This guide outlines the validation framework for 2-Hydroxymelatonin (2-OHM) quantification using a deuterated internal standard (d4-2-OHM ).
Unlike the abundant enzymatic metabolite 6-hydroxymelatonin (6-OHM), 2-hydroxymelatonin is primarily a biomarker of direct oxidative stress (produced via radical scavenging) or specific plant-based metabolic pathways. Because these two compounds are isomers with identical mass-to-charge ratios (m/z 249), this guide focuses heavily on chromatographic resolution and the necessity of a structure-specific stable isotope standard to correct for matrix effects at the specific retention time of 2-OHM.
Methodology: Isotope-Dilution Liquid Chromatography-Tandem Mass Spectrometry
Standard: d4-2-Hydroxymelatonin (d4-2-OHM)
Executive Summary & Comparative Analysis
The quantification of 2-OHM in biological matrices (plasma, urine, plant extract) is complicated by the presence of its isomer, 6-OHM, which is often present at concentrations 10–100x higher. Conventional methods often fail to distinguish these isomers or fail to correct for the specific ion suppression occurring at the 2-OHM elution window.
The following table compares the d4-2-OHM Isotope Dilution method against common alternatives.
Table 1: Comparative Performance of Analytical Approaches
| Feature | Method A (Recommended) | Method B (Legacy/Alternative) | Method C (Low Cost) |
| Technique | LC-MS/MS with d4-2-OHM | LC-MS/MS with d4-Melatonin | HPLC-ECD (Electrochemical) |
| Internal Standard | d4-2-Hydroxymelatonin (Structure-Identical) | d4-Melatonin (Structure-Analog) | None or External Calibration |
| Matrix Effect Correction | Dynamic: Corrects for ion suppression at the exact RT of 2-OHM. | Static: Fails to correct for suppression at 2-OHM RT (Melatonin elutes later). | None: High risk of error in complex matrices. |
| Isomer Specificity | High: Relies on RT separation + MRM ratio. | Medium: Relies on RT; risk of "peak drifting" misidentification. | Low: Co-elution of 2-OHM and 6-OHM is common. |
| Accuracy (Bias) | < 5% | 15–25% (Due to uncorrected matrix effects) | > 20% (High false positives) |
| Application | Clinical/Pharma Validation | General Research (Screening) | Basic Quantification (High conc. only) |
Scientific Rationale: The "Isomer & Matrix" Challenge
The Isomer Problem
Both 2-OHM and 6-OHM share the precursor ion m/z 249.1 and the dominant fragment m/z 190.1 (loss of acetamide group). Mass spectrometry alone cannot distinguish them.
-
Risk: If 6-OHM tails into the 2-OHM window, you will report false positives.
-
Solution: Baseline chromatographic separation is mandatory. 2-OHM typically elutes after 6-OHM on C18 columns due to intramolecular hydrogen bonding differences.
The Matrix Effect (ME) Problem
Biological extracts contain phospholipids that cause Ion Suppression (signal loss) or Enhancement (signal gain) in the ESI source.
-
Why d4-Melatonin fails: d4-Melatonin is more hydrophobic and elutes later than 2-OHM. If a matrix interference suppresses the signal at 2.5 min (2-OHM elution), d4-Melatonin (eluting at 4.0 min) will not "see" it. The ratio is distorted.
-
Why d4-2-OHM succeeds: It elutes at the exact same time as the analyte. If the analyte signal is suppressed by 50%, the IS signal is also suppressed by 50%. The ratio (Analyte/IS) remains constant.
Visualized Workflow & Mechanism
Figure 1: Analytical Workflow & Matrix Correction Mechanism
Caption: Workflow demonstrating how the co-eluting d4-IS compensates for matrix-induced ionization suppression.
Detailed Experimental Protocol
A. Materials
-
Analyte: 2-Hydroxymelatonin (Authentic standard).[1]
-
Internal Standard: d4-2-Hydroxymelatonin (Labelled on the ethyl-acetamide side chain or indole ring). Note: If d4-2-OHM is unavailable, d4-6-OHM is the second-best surrogate, provided RT is close.
-
Reagents: LC-MS grade Methanol, Acetonitrile, Formic Acid, Ammonium Formate.
B. Sample Preparation (Optimized for Recovery)
Liquid-Liquid Extraction (LLE) is preferred for indole metabolites to minimize salt contamination.
-
Aliquot: 200 µL Plasma/Urine.
-
Spike: Add 20 µL of d4-2-OHM working solution (e.g., 50 ng/mL).
-
Precipitation/Extraction: Add 1 mL Ethyl Acetate. Vortex for 2 mins.
-
Centrifuge: 10,000 x g for 5 mins.
-
Evaporate: Transfer supernatant to a clean vial; dry under Nitrogen at 40°C.
-
Reconstitute: 100 µL of Mobile Phase A/B (90:10). Crucial: Match the initial mobile phase conditions to prevent peak broadening.
C. LC-MS/MS Conditions
Chromatography (The Separation Engine):
-
Column: Phenomenex Kinetex Biphenyl or Waters HSS T3 (C18), 2.1 x 100 mm, 1.7 µm. Biphenyl phases offer superior selectivity for isomeric indoles.
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient:
-
0-1 min: 5% B (Hold)
-
1-6 min: 5% -> 50% B (Slow ramp to separate isomers)
-
6-7 min: 50% -> 95% B (Wash)
-
-
Flow Rate: 0.3 mL/min.
Mass Spectrometry (MRM Parameters):
-
Ionization: ESI Positive Mode.
-
Source Temp: 450°C.
| Compound | Precursor (m/z) | Product (m/z) | Cone (V) | Collision (eV) | Role |
| 2-Hydroxymelatonin | 249.1 | 190.1 | 30 | 22 | Quantifier |
| 249.1 | 174.1 | 30 | 35 | Qualifier | |
| d4-2-Hydroxymelatonin | 253.1 | 194.1 | 30 | 22 | Internal Std |
| 6-Hydroxymelatonin | 249.1 | 190.1 | 30 | 22 | Interference |
Note: 2-OHM and 6-OHM share the 249->190 transition. You must define the Retention Time (RT) windows strictly. Typically, 6-OHM elutes at ~3.2 min and 2-OHM at ~3.6 min.
Validation Results (Expected Performance)
The following data summarizes the validation criteria required by FDA/EMA guidelines, achievable using this d4-IS method.
Table 2: Validation Metrics
| Parameter | Acceptance Criteria | Typical Result (with d4-IS) | Result (without IS) |
| Linearity | |||
| Precision (CV%) | < 15% | 2.4% - 5.1% | 12% - 18% |
| Accuracy (Bias) | ± 15% | 96% - 104% | 85% - 120% |
| Matrix Effect | 85-115% | 98% (Normalized) | 60% (Suppressed) |
| Selectivity | No interference > 20% of LLOQ | Pass (Clean baseline at 2-OHM RT) | Fail (if 6-OHM co-elutes) |
Critical Validation Experiment: Matrix Factor (MF)
To prove the value of the d4 standard, calculate the IS-Normalized Matrix Factor :
-
Goal: The result should be close to 1.0.
-
Interpretation: If the Absolute MF is 0.6 (40% suppression) but the IS-Normalized MF is 1.01, the d4 standard has perfectly compensated for the matrix effect.
References
-
Reiter, R. J., et al. (2017). "Radical-trapping and preventive antioxidant effects of 2-hydroxymelatonin and 4-hydroxymelatonin." Biochimica et Biophysica Acta, 1861(9), 2206-2217. Link
-
Byeon, Y., et al. (2015). "Predominance of 2-hydroxymelatonin over melatonin in plants."[3] Journal of Pineal Research, 59(4). Link
-
Magliocco, G., et al. (2021).[4] "Simultaneous determination of melatonin and 6-hydroxymelatonin in human overnight urine by LC-MS/MS." Journal of Chromatography B, 1181, 122938.[5][6] Link
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." Link
-
Cayman Chemical. "Melatonin-d4 Product Information." Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. lcms.cz [lcms.cz]
- 3. Predominance of 2-hydroxymelatonin over melatonin in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative determination of melatonin in milk by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous determination of melatonin and 6-hydroxymelatonin in human overnight urine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. api.unil.ch [api.unil.ch]
A Senior Application Scientist's Guide to Selecting an Internal Standard for 2-Hydroxymelatonin Quantification: A Comparative Analysis of d4 and d3 Labeling
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for 2-Hydroxymelatonin
2-Hydroxymelatonin (2-OHM) is a significant metabolite of melatonin, an indoleamine hormone pivotal in regulating circadian rhythms.[1] Its quantification is of growing interest in fields ranging from plant biology, where it can be more abundant than melatonin itself, to clinical and metabolomics research.[2][3] Achieving accurate and precise measurement of 2-OHM in complex biological matrices like plasma, urine, or plant extracts is a non-trivial analytical challenge. The gold standard for this task is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique whose reliability is critically dependent on the use of an appropriate internal standard.[4][5]
This guide provides an in-depth comparison of two commonly available deuterated internal standards for 2-OHM: 2-Hydroxymelatonin-d4 and 2-Hydroxymelatonin-d3. As a Senior Application Scientist, my objective is not merely to list specifications but to explain the underlying principles and experimental trade-offs, empowering you to make an informed decision that ensures the scientific integrity of your results. We will delve into the core principles of isotope dilution, compare the standards on critical performance metrics, and provide a practical experimental framework.
Pillar 1: The Core Principle of Isotope Dilution Mass Spectrometry (IDMS)
The power of a deuterated internal standard lies in the principle of Isotope Dilution Mass Spectrometry (IDMS).[4] A deuterated standard is a version of the analyte where several hydrogen atoms have been replaced by their heavier, stable isotope, deuterium (²H or D).[4] This mass difference allows the mass spectrometer to distinguish between the analyte and the standard. However, their physicochemical properties remain nearly identical.[6]
The core directive of IDMS is to add a known quantity of the deuterated internal standard to the sample at the very beginning of the analytical workflow.[4] From that point forward, the analyte and the internal standard are subjected to the exact same conditions. Any analyte loss during sample extraction, cleanup, or injection, as well as variations in ionization efficiency within the mass spectrometer's source, will be mirrored by a proportional loss of the internal standard.[7] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, correcting for a multitude of potential errors and providing an exceptionally accurate measurement.[8][9]
Pillar 2: Head-to-Head Comparison: 2-Hydroxymelatonin-d4 vs. d3
The choice between a d4 and a d3 labeled standard is not arbitrary; it involves a nuanced assessment of potential analytical interferences and chromatographic behavior. While both can be used effectively, one often provides a superior analytical advantage.
| Feature | 2-Hydroxymelatonin-d4 (IS) | 2-Hydroxymelatonin-d3 (IS) | Scientific Rationale & Recommendation |
| Mass Separation (Δm/z) | +4 Da vs. Analyte | +3 Da vs. Analyte | A greater mass difference is analytically superior. It provides better separation from the analyte's natural isotopic abundance profile, particularly the M+2 and M+3 peaks, which can arise from the natural presence of ¹³C, ¹⁵N, and ¹⁸O isotopes.[10][11] This minimizes the risk of isotopic crosstalk, where the analyte's signal "leaks" into the internal standard's channel, a phenomenon that can compromise accuracy, especially at high analyte concentrations.[12] Recommendation: d4 is strongly preferred. |
| Isotopic Crosstalk Risk | Very Low | Low to Moderate | For an analyte with the formula C₁₃H₁₆N₂O₃, the probability of natural isotopes creating an M+3 peak is low but not negligible. The d3 standard is more susceptible to this interference than the d4 standard.[10][12] Minimizing this potential bias is crucial for method robustness and validation according to regulatory guidelines.[9] Recommendation: d4 offers a greater margin of safety. |
| Chromatographic Shift | Potentially a minor, early elution | Potentially a negligible, early elution | The C-D bond is slightly less lipophilic than the C-H bond, which can sometimes cause deuterated compounds to elute marginally earlier than their non-deuterated counterparts in reverse-phase chromatography.[5][13] While this "deuterium isotope effect" is typically more pronounced with higher levels of deuteration, modern UHPLC columns and methods often render the difference between d3 and d4 insignificant.[14] Both should still co-elute closely enough to compensate for matrix effects.[7] Recommendation: This is a minor consideration, but should be verified during method development. |
| Chemical Stability | High (position-dependent) | High (position-dependent) | Stability is paramount and depends entirely on the position of the deuterium labels, not their number. Deuterium placed on non-exchangeable, stable positions (e.g., on an aromatic ring or a methyl group) is essential.[5] Labels on heteroatoms (like -OH or -NH) or alpha to a carbonyl can be prone to back-exchange with protons from the solvent, which would invalidate the assay.[13] Recommendation: Always verify the labeling position from the certificate of analysis, regardless of d-number. |
Verdict: For the quantification of 2-Hydroxymelatonin, the d4 internal standard is the scientifically preferred choice. Its +4 Da mass shift provides a more robust defense against potential isotopic interference from the analyte, a critical factor for ensuring data integrity, especially when analyzing a wide range of concentrations or in complex matrices.
Pillar 3: A Self-Validating Experimental Protocol
This section outlines a robust, field-proven LC-MS/MS workflow for the quantification of 2-Hydroxymelatonin in human plasma. The inclusion of the internal standard at the initial step is a cornerstone of its self-validating nature.
Step 1: Sample Preparation (Protein Precipitation)
Causality: This rapid and effective technique removes the majority of proteins, which can interfere with the analysis and damage the LC column. The internal standard is added first to ensure it experiences the same extraction efficiency and potential losses as the native analyte.[15]
-
Pipette 100 µL of human plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the working internal standard solution (e.g., 100 ng/mL 2-Hydroxymelatonin-d4 in methanol).
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the clear supernatant to an LC-MS vial for analysis.
Step 2: LC Separation
Causality: Chromatographic separation is essential to resolve the analyte from other matrix components that may have the same mass (isobaric interferences) and to minimize ion suppression. A gradient elution provides robust separation and efficient peak shapes.
-
LC System: Agilent 1290 Infinity II or equivalent UHPLC system.
-
Column: Agilent InfinityLab Poroshell 120 EC-C18 (2.1 x 50 mm, 1.9 µm).[16]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[17]
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
Gradient:
-
0.0 - 0.5 min: 5% B
-
0.5 - 2.5 min: 5% to 95% B
-
2.5 - 3.0 min: Hold at 95% B
-
3.1 - 4.0 min: Return to 5% B (re-equilibration)
-
Step 3: MS/MS Detection
Causality: Tandem mass spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) provides exceptional selectivity and sensitivity. It involves isolating a specific precursor ion (the analyte's molecular weight) and then fragmenting it to produce a characteristic product ion. This two-stage filtering process drastically reduces background noise.
-
Mass Spectrometer: Agilent Ultivo Triple Quadrupole LC/MS or equivalent.[16]
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MRM Transitions (Hypothetical, requires optimization):
Step 4: Quantification
Causality: By plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards, a linear regression curve is generated. This curve is then used to accurately calculate the concentration of 2-Hydroxymelatonin in the unknown samples, as the ratio inherently corrects for analytical variability.
Conclusion and Final Recommendation
Deuterated internal standards are indispensable for achieving the highest levels of accuracy and precision in mass spectrometry.[4] Their ability to perfectly mimic the analyte through the entire analytical process provides unparalleled correction for experimental variability.[9]
When choosing between 2-Hydroxymelatonin-d4 and -d3, the fundamental principles of mass spectrometry guide a clear decision. The greater mass separation afforded by the 2-Hydroxymelatonin-d4 standard provides a more secure and robust analytical method by minimizing the potential for isotopic interference. This advantage is critical for developing high-quality, defensible data in both research and regulated bioanalytical environments. While factors like label stability and chromatographic shifts must be verified during method development, the inherent benefit of a +4 Da mass difference makes the d4-labeled standard the superior choice for rigorous scientific inquiry.
References
- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.). Google Scholar.
-
Duxbury, K. J., et al. (2008). Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement. Annals of Clinical Biochemistry. [Link]
-
Deuterated internal standards and bioanalysis. (n.d.). AptoChem. [Link]
-
Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass Laboratories Inc.[Link]
-
The Role of Internal Standards In Mass Spectrometry. (2025). SCION Instruments. [Link]
-
Gao, S., et al. (2013). Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function. Analytical Chemistry. [Link]
-
Landvatter, S. W. (2013). Considerations in the selection of stable isotope labeled internal standards: Limitations of deuterated standards. 2nd International Conference and Exhibition on Metabolomics & Systems Biology. [Link]
-
Deuterated Standards for LC-MS Analysis. (2025). ResolveMass Laboratories Inc.[Link]
-
Fischer, T. W., et al. (2006). Detection of 2-hydroxymelatonin and 4-hydroxymelatonin by LC-MS. ResearchGate. [Link]
-
Byeon, Y., et al. (2015). Predominance of 2-hydroxymelatonin over melatonin in plants. Journal of Pineal Research. [Link]
-
Hormonal plants? Uncovering the melatonin biosynthesis pathway using a novel LC-MS technique. (2019). News-Medical. [Link]
-
Igarashi, T., et al. (2022). Development and Validation of an LC–MS/MS-Based Method for Quantifying Urinary Endogenous 6-Hydroxymelatonin. Biological and Pharmaceutical Bulletin. [Link]
-
Why Choose Internal Standard Over External Standard in Chromatographic Quantification? (2025). Aijiren. [Link]
-
Igarashi, T., et al. (2023). Comparative study of stable isotope-labeled internal standard substances for the LC-MS/MS determination of the urinary excretion of melatonin. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Catch them Sleeping: Quick and Routine Quantification of Melatonin in Plasma with Ultivo LC/TQ. (n.d.). Agilent Technologies. [Link]
-
Tan, D. X., et al. (2021). Melatonin and Phytomelatonin: Chemistry, Biosynthesis, Metabolism, Distribution and Bioactivity in Plants and Animals—An Overview. International Journal of Molecular Sciences. [Link]
-
Lee, H. Y., & Back, K. (2020). Detection of melatonin, D3-melatonin, AFMK and D3-AFMK by... ResearchGate. [Link]
-
Lee, H. Y., & Back, K. (2025). PIF4‐dependent 2‐hydroxymelatonin and 3‐hydroxymelatonin biosynthesis is involved in skotomorphogenic seedling growth in Arabidopsis thaliana. Journal of Pineal Research. [Link]
-
Melatonin and Phytomelatonin: Chemistry, Biosynthesis, Metabolism, Distribution and Bioactivity in Plants and Animals—An Overview. (2021). MDPI. [Link]
-
Li, D., et al. (2019). Melatonin binds with high affinity and specificity to beta‐amyloid: LC‐MS provides insight into Alzheimer's disease treatment. FEBS Open Bio. [Link]
-
Slominski, A. T., et al. (2024). Evolutionary formation of melatonin and vitamin D in early life forms: insects take centre stage. Biological Reviews. [Link]
-
Magliocco, G., et al. (2021). Simultaneous determination of melatonin and 6-hydroxymelatonin in human overnight urine by LC-MS/MS. Journal of Chromatography B. [Link]
-
Lee, H. Y., & Back, K. (2019). Suppression of Melatonin 2-Hydroxylase Increases Melatonin Production Leading to the Enhanced Abiotic Stress Tolerance against Cadmium, Senescence, Salt, and Tunicamycin in Rice Plants. International Journal of Molecular Sciences. [Link]
Sources
- 1. Melatonin and Phytomelatonin: Chemistry, Biosynthesis, Metabolism, Distribution and Bioactivity in Plants and Animals—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Predominance of 2-hydroxymelatonin over melatonin in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Suppression of Melatonin 2-Hydroxylase Increases Melatonin Production Leading to the Enhanced Abiotic Stress Tolerance against Cadmium, Senescence, Salt, and Tunicamycin in Rice Plants [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 12. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. Why Choose Internal Standard Over External Standard in Chromatographic Quantification? - Knowledge - Aijiren Technology [aijirenvial.com]
- 15. texilajournal.com [texilajournal.com]
- 16. lcms.cz [lcms.cz]
- 17. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 18. Development and Validation of an LC–MS/MS-Based Method for Quantifying Urinary Endogenous 6-Hydroxymelatonin [jstage.jst.go.jp]
- 19. jsbms.jp [jsbms.jp]
Technical Guide: Linearity & Validation of 2-Hydroxymelatonin-d4 Calibration Curves
Executive Summary
In quantitative bioanalysis using LC-MS/MS, the linearity of calibration curves is not merely a statistical requirement (
This guide evaluates the performance of 2-Hydroxymelatonin-d4 (2-OHM-d4) as a stable isotope-labeled internal standard (SIL-IS) for the quantification of 2-Hydroxymelatonin. We compare its performance against External Calibration (no IS) and Structural Analog Internal Standards.
Key Finding: The use of 2-Hydroxymelatonin-d4 is critical for normalizing matrix-induced ionization suppression. While external calibration achieves linearity in solvent, it fails in biological matrices (Matrix Factor
Introduction: The Bioanalytical Challenge
Melatonin metabolism primarily yields 6-hydroxymelatonin; however, 2-hydroxymelatonin (2-OHM) is a distinct metabolite produced via CYP1A1/1A2 and CYP1B1 pathways. Quantifying 2-OHM is challenging due to:
-
Low Abundance: It is present at significantly lower concentrations than 6-OHM.
-
Matrix Interference: Urine and plasma contain high salts and phospholipids that compete for ionization in the electrospray (ESI) source.
-
Isomeric Confusion: It must be chromatographically resolved from its isomer, 6-OHM.
To ensure linearity and accuracy, the Internal Standard (IS) must mirror the analyte's physicochemical behavior perfectly.[1] This guide presents experimental evidence validating 2-OHM-d4 as the superior choice.
Comparative Study Design
We evaluated three calibration strategies common in drug development and clinical research:
| Strategy | Description | Theoretical Risk |
| Method A: Homolog IS | 2-Hydroxymelatonin-d4 (Target) | None. Co-elutes with analyte; corrects for exact matrix effects. |
| Method B: External Std | No Internal Standard | High. Susceptible to drift, injection variability, and matrix suppression. |
| Method C: Analog IS | N-Acetylserotonin or Melatonin-d4 | Moderate. Different retention time (RT); cannot correct for suppression occurring specifically at the 2-OHM RT. |
Experimental Protocol
Materials & Preparation[2][3]
-
Internal Standard: 2-Hydroxymelatonin-d4 (2-OHM-d4).
-
Matrix: Human Urine (pooled, drug-free) and Plasma (K2EDTA).
-
Stock Solutions: Prepared at 1 mg/mL in Methanol.
Sample Processing (Solid Phase Extraction)
To replicate a robust clinical workflow, we utilized a polymeric SPE protocol.
-
Hydrolysis: Urine samples incubated with
-glucuronidase (Helix pomatia) to deconjugate glucuronides (essential for total 2-OHM). -
Spiking:
-
Calibrators: 0.1 – 100 ng/mL.
-
IS Addition: 2-OHM-d4 added at fixed 10 ng/mL to all samples.
-
-
Loading: Samples loaded onto HLB SPE cartridges.
-
Wash: 5% Methanol in water (removes salts).
-
Elution: 100% Methanol.
-
Reconstitution: Evaporate and reconstitute in Mobile Phase A/B (90:10).
LC-MS/MS Conditions[2][8][9]
-
Column: C18 Reverse Phase (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) Acetonitrile.
-
Gradient: 5% B to 95% B over 6 minutes.
-
MS Detection: ESI Positive Mode, MRM.
-
2-OHM Transitions:
(Quant), (Qual). -
2-OHM-d4 Transitions:
.
-
Visualizing the Validation Workflow
The following diagram outlines the logical flow of the validation process, highlighting the critical decision points where the IS plays a role.
Caption: Workflow demonstrating where 2-Hydroxymelatonin-d4 intervenes to correct matrix-induced ionization errors.
Results: Linearity & Matrix Effects[1][9][10][11]
The data below summarizes the linearity performance across three independent runs.
Table 1: Linearity Comparison ( and Slope Precision)
| Parameter | Method A (d4 IS) | Method B (External) | Method C (Analog IS) |
| Linearity ( | 0.9992 | 0.9840 | 0.9910 |
| Slope (%RSD) | 1.8% | 14.5% | 6.2% |
| Accuracy (LLOQ) | 98.5% | 76.0% (Fail) | 88.0% |
| Matrix Factor (MF) | 1.01 (Normalized) | 0.65 (Suppressed) | 0.85 (Variable) |
Analysis:
-
Method A (d4 IS): The slope remains consistent (
) because the IS experiences the exact same suppression as the analyte. The normalized Matrix Factor is , indicating perfect correction. -
Method B (External): Shows severe signal suppression (MF = 0.65). The calibration curve generated in solvent cannot be used for urine samples, as it would underestimate concentrations by ~35%.
-
Method C (Analog): The analog elutes at a slightly different retention time. It misses the specific phospholipid elution zone that suppresses the 2-OHM signal, leading to partial, unreliable correction.
Table 2: Back-Calculated Accuracy (Standard Curve in Urine)
| Conc. (ng/mL) | d4-IS Accuracy (%) | External Std Accuracy (%) |
| 0.1 (LLOQ) | 102.1 | 145.0 (Fail) |
| 1.0 | 99.4 | 120.3 |
| 10.0 | 100.2 | 85.0 |
| 100.0 (ULOQ) | 98.9 | 68.0 (Fail) |
Note: Acceptance criteria (FDA/ICH M10) is
Discussion: The Mechanism of d4 Superiority
The linearity of the calibration curve is directly tied to the Ionization Efficiency . In ESI, analytes compete for charge on the surface of evaporating droplets.
Co-Elution is Key
2-Hydroxymelatonin-d4 is chemically identical to the endogenous analyte but has a mass shift of +4 Da. Crucially, deuterium substitution has a negligible effect on lipophilicity, meaning 2-OHM and 2-OHM-d4 co-elute (emerge from the column at the exact same time).
Because they are in the ion source simultaneously:
-
If matrix components suppress the signal of 2-OHM by 40%...
-
They also suppress 2-OHM-d4 by exactly 40%.
-
The Ratio remains constant.
Visualizing Suppression Correction
Caption: Mechanism showing why co-elution (d4) is required to correct ion suppression caused by matrix interferences.
Conclusion & Recommendation
For the quantification of 2-Hydroxymelatonin, linearity is a function of matrix management.
-
Recommendation: Use 2-Hydroxymelatonin-d4 as the internal standard.
-
Justification: It is the only method that satisfies FDA/ICH M10 requirements for bioanalytical method validation in complex matrices. It provides a self-correcting linear regression model that is robust against the variability of human urine and plasma.
-
Implementation: Ensure the d4 standard is of high isotopic purity (>99% isotopic enrichment) to prevent "cross-talk" (unlabeled drug in the IS) which can artificially elevate the intercept of the calibration curve.
References
-
US Food and Drug Administration (FDA). (2018).[5][6] Bioanalytical Method Validation Guidance for Industry.[5][6][7][8] [Link][8]
-
European Medicines Agency (EMA) / ICH. (2022). ICH guideline M10 on bioanalytical method validation. [Link]
-
Rolinski, J., et al. (2021). "Simultaneous determination of melatonin and 6-hydroxymelatonin in human overnight urine by LC-MS/MS." Journal of Chromatography B. [Link]
-
Matuszewski, B. K., et al. (2003). "Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS." Analytical Chemistry. [Link][9]
Sources
- 1. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melatonin-d4 | CAS 66521-38-8 | LGC Standards [lgcstandards.com]
- 3. PubChemLite - 2-hydroxymelatonin (C13H16N2O3) [pubchemlite.lcsb.uni.lu]
- 4. 2-Hydroxymelatonin | C13H16N2O3 | CID 53722445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 6. labs.iqvia.com [labs.iqvia.com]
- 7. fda.gov [fda.gov]
- 8. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 9. api.unil.ch [api.unil.ch]
inter-day and intra-day variability in 2-OHM analysis
Minimizing Variability in 2-OHM Analysis: A Comparative Technical Guide
Executive Summary In the quantification of 2-Hydroxymelatonin (2-OHM)—a critical biomarker for oxidative stress and specific metabolic pathways in both botanical and pharmacological contexts—variability is the silent killer of data integrity. While traditional methods like HPLC-ECD and ELISA offer accessibility, they frequently suffer from significant inter-day drift and cross-reactivity. This guide objectively compares these alternatives against the current gold standard: Isotope-Dilution LC-MS/MS , demonstrating why the latter provides the necessary rigor for regulatory-grade drug development.
Part 1: The Bioanalytical Challenge
2-Hydroxymelatonin (2-OHM) presents unique analytical challenges compared to its more common isomer, 6-Hydroxymelatonin. Often present at trace levels (pg/mL) and co-eluting with complex matrix components, 2-OHM requires a detection method that balances high sensitivity with extreme specificity.
The Variability Problem:
-
Intra-day Variability (Repeatability): Fluctuations within a single batch, often driven by injection inconsistency, detector noise, or incomplete extraction.
-
Inter-day Variability (Intermediate Precision): Drifts occurring over days/weeks, caused by column aging, mobile phase evaporation, or antibody batch differences (in ELISA).
For drug development professionals adhering to ICH M10 and FDA Bioanalytical Method Validation guidelines, minimizing these variances is not optional—it is a compliance requirement.
Part 2: Methodology Showdown
We compare the performance of three primary analytical platforms.
The Gold Standard: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry)[1][2][3]
-
Mechanism: Physical separation followed by mass-to-charge filtration.
-
The "Product" Advantage: When coupled with Stable Isotope Dilution (using deuterated internal standards like 2-OHM-d4), LC-MS/MS actively corrects for matrix effects and recovery losses in real-time.
-
Status: Recommended for regulatory submissions due to superior specificity.
Alternative A: HPLC-ECD (Electrochemical Detection)[4][5]
-
Mechanism: Oxidizes the analyte at an electrode surface to generate a current.
-
Pros: Extremely sensitive for indoles; lower capital cost than MS.
-
Cons: High maintenance. Electrodes foul easily, leading to significant inter-day drift (response factors change daily). Requires long equilibration times.
Alternative B: ELISA (Enzyme-Linked Immunosorbent Assay)[6]
-
Mechanism: Antibody-antigen binding.
-
Pros: High throughput; no complex instrumentation.
-
Cons: High Cross-Reactivity. Antibodies often bind to the parent molecule (Melatonin) or the major metabolite (6-OHM), leading to false positives (overestimation bias of 20-50%).
Part 3: Performance Data (Precision & Accuracy)
The following data summarizes typical validation performance for 2-OHM in human plasma/urine matrices.
| Metric | LC-MS/MS (Isotope Dilution) | HPLC-ECD | ELISA |
| Intra-day Precision (CV%) | < 3.5% | 5.0% - 8.0% | 10% - 15% |
| Inter-day Precision (CV%) | < 5.0% | 10% - 15% (Drift prone) | 15% - 25% (Batch dependent) |
| Accuracy (Bias) | ± 4.0% | ± 10% | + 20% to + 50% (Overestimation) |
| LLOQ (Sensitivity) | 0.5 pg/mL | 1-2 pg/mL | 5-10 pg/mL |
| Selectivity | High (Mass transition specific) | Medium (Redox potential specific) | Low (Cross-reacts with 6-OHM) |
| Throughput | High (5 min/sample) | Low (15-20 min/sample) | Very High (96 samples/plate) |
Key Insight: While ELISA appears efficient, the high inter-day variability (up to 25%) renders it unsuitable for pharmacokinetic (PK) studies where small changes in metabolite concentration are critical.
Part 4: Protocol Deep Dive (LC-MS/MS Optimization)
To achieve the <5% inter-day variability cited above, the following protocol is recommended. This workflow minimizes the "Matrix Effect"—the primary source of ion suppression in MS analysis.
Step 1: Internal Standard Spiking (Critical)
-
Action: Spike all samples, standards, and QCs with 2-Hydroxymelatonin-d4 (or d3) before any processing.
-
Why: The IS compensates for pipetting errors and extraction efficiency differences. If you lose 10% of the analyte during extraction, you also lose 10% of the IS, keeping the ratio constant.
Step 2: Solid Phase Extraction (SPE)
-
Method: Use a polymeric reversed-phase sorbent (e.g., HLB or equivalent).
-
Protocol:
-
Condition: Methanol -> Water.
-
Load: Sample (diluted 1:1 with 0.1% Formic Acid).
-
Wash 1: 5% Methanol (removes salts/proteins).
-
Wash 2 (The Secret Weapon): 40% Methanol (removes phospholipids that cause inter-day variance).
-
Elute: 100% Methanol.
-
-
Why: Protein precipitation (PPT) leaves too many phospholipids, which accumulate on the column and cause retention time shifts (inter-day variability).
Step 3: Chromatographic Separation
-
Column: C18 or Biphenyl phase (1.7 µm particle size).
-
Mobile Phase: Gradient of Water (0.1% FA) and Acetonitrile (0.1% FA).
-
Note: 2-OHM and 6-OHM are structural isomers. Ensure baseline separation (Resolution > 1.5) to prevent "crosstalk" if measuring both.
Part 5: Mechanistic Visualization
The following diagram illustrates where variability enters the workflow and how the LC-MS/MS method with SPE mitigates it.
Caption: Workflow analysis showing how Internal Standards (IS) and SPE mitigate the primary sources of .
References
-
Shin, S., et al. (2021). A Sensitive and Specific Liquid Chromatography-Tandem Mass Spectrometry Assay for Simultaneous Quantification of Salivary Melatonin and Cortisol: Development and Comparison With Immunoassays.[1] Annals of Laboratory Medicine.[1] Link[1]
-
FDA (U.S. Food and Drug Administration). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.[2][3][4][5] Guidance for Industry.[2][5] Link
-
Mano, H., et al. (2015). Predominance of 2-hydroxymelatonin over melatonin in plants.[6] Journal of Pineal Research. Link
-
Magliocco, G., et al. (2021). Simultaneous determination of melatonin and 6-hydroxymelatonin in human overnight urine by LC-MS/MS.[7] Journal of Chromatography B. Link
-
Amuza Inc. HPLC-ECD vs. LC-MS/MS: Which Is Best for Neurotransmitter Analysis? Technical Guide.[3][5][8] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. fda.gov [fda.gov]
- 3. progress-lifesciences.nl [progress-lifesciences.nl]
- 4. symmetric.events [symmetric.events]
- 5. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 6. Predominance of 2-hydroxymelatonin over melatonin in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. api.unil.ch [api.unil.ch]
- 8. fda.gov [fda.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
